DC07090
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C18H14N4O/c1-2-10-19-15(4-1)12-21-14-8-6-13(7-9-14)18-22-17-16(23-18)5-3-11-20-17/h1-11,21H,12H2 |
InChI 键 |
UMYOJOVPNFHDQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DC07090
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action for DC07090, a novel small molecule inhibitor. The information presented is collated from publicly available research, focusing on the molecular target, inhibitory kinetics, and the broader implications for antiviral drug development.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71).[1] EV71 is a primary causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications.[1] The 3C protease is a viral cysteine protease essential for the replication of EV71, making it a prime target for antiviral therapeutics.[1]
The mechanism of inhibition by this compound is characterized as reversible and competitive .[1] This indicates that this compound binds to the active site of the EV71 3C protease, thereby preventing the natural substrate (the viral polyprotein) from binding and being processed. As a competitive inhibitor, its effects can be overcome by increasing the concentration of the substrate. The reversible nature of the binding suggests that this compound does not form a permanent covalent bond with the enzyme.
Quantitative Data Summary
The inhibitory and antiviral activities of this compound have been quantified through various in vitro assays. The key parameters are summarized in the table below for clear comparison.
| Parameter | Value (µM) | Description | Virus/Enzyme |
| IC50 | 21.72 ± 0.95 | The concentration of this compound that inhibits 50% of the EV71 3C protease enzymatic activity in vitro.[1] | EV71 3C Protease |
| EC50 | 22.09 ± 1.07 | The concentration of this compound that inhibits 50% of EV71 replication in cell-based assays.[1] | Enterovirus 71 (EV71) |
| EC50 | 27.76 ± 0.88 | The concentration of this compound that inhibits 50% of CVA16 replication in cell-based assays.[1] | Coxsackievirus A16 (CVA16) |
| Ki | 23.29 ± 12.08 | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1] | EV71 3C Protease |
| CC50 | > 200 | The concentration of this compound that causes 50% cytotoxicity in host cells, indicating low toxicity.[1] | Host Cells |
Signaling Pathway and Inhibition
The primary signaling pathway affected by this compound is the viral replication cycle of Enterovirus 71. The EV71 genome is translated into a single large polyprotein, which must be cleaved by viral proteases to produce individual structural and non-structural proteins necessary for viral assembly and replication.[1] The 3C protease is responsible for the majority of these cleavage events.[1] By inhibiting the 3C protease, this compound effectively halts the maturation of viral proteins, thereby blocking the replication of the virus.
References
The Discovery and Synthesis of DC07090: A Novel Inhibitor of Enterovirus 71 3C Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological characterization of DC07090, a novel, non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro). This compound was identified through a structure-based virtual screening approach and has demonstrated significant potential as a therapeutic agent against hand, foot, and mouth disease (HFMD), a prevalent and contagious illness primarily affecting infants and young children. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the signaling pathways implicated in the mechanism of action of this compound.
Introduction
Enterovirus 71 is a member of the Picornaviridae family and a major causative agent of HFMD. In severe cases, EV71 infection can lead to serious neurological complications and even death. The viral 3C protease plays a crucial role in the viral life cycle by cleaving the viral polyprotein into mature structural and non-structural proteins, making it an attractive target for antiviral drug development. The discovery of this compound represents a significant step forward in the development of targeted therapies for EV71 and potentially other picornaviruses.[1]
Discovery of this compound
This compound was identified through a comprehensive structure-based virtual screening of a chemical database.[1] This computational approach involved docking a large library of small molecules into the active site of the EV71 3C protease crystal structure to predict potential inhibitors.
Fifty compounds were selected from the virtual screening for in vitro testing of their inhibitory activity against the EV71 3C protease. This compound emerged as the most promising inhibitor from this screen.[1]
Synthesis of this compound
While the primary publication does not provide a detailed, step-by-step synthesis of this compound, it is described as an oxazole and pyridine-containing compound.[1] The synthesis of similar oxazole-pyridine derivatives typically involves established organic chemistry reactions. A plausible synthetic approach would involve the construction of the oxazole ring, followed by its coupling to a functionalized pyridine moiety.
To explore the structure-activity relationship (SAR), 15 new derivatives of this compound were designed, synthesized, and evaluated.[1] This process is crucial for optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Biological Activity and Mechanism of Action
This compound is a reversible and competitive inhibitor of the EV71 3C protease.[1] This means that it binds to the active site of the enzyme, preventing the natural substrate from binding, and this binding is not permanent.
Quantitative Data
The biological activity of this compound and its derivatives was assessed through various in vitro assays.
| Compound | IC50 (µM) vs. EV71 3Cpro | EC50 (µM) vs. EV71 | EC50 (µM) vs. CVA16 | Ki (µM) | CC50 (µM) |
| This compound | 21.72 ± 0.95 | 22.09 ± 1.07 | 27.76 ± 0.88 | 23.29 ± 12.08 | > 200 |
| Derivatives (4 active) | Inhibitory Activities | - | - | - | - |
Data sourced from Ma et al., 2016.[1]
Signaling Pathways
The EV71 3C protease is known to cleave several host cell proteins, thereby disrupting critical cellular processes, including transcription, translation, and the innate immune response. By inhibiting the 3C protease, this compound is expected to prevent the cleavage of these host proteins and restore normal cellular function.
Enteroviral 3C proteases have been shown to target and cleave key components of the host's antiviral signaling pathways. For instance, they can cleave proteins such as Interferon Regulatory Factor 7 (IRF7) and Signal Transducer and Activator of Transcription 1 (STAT1), which are crucial for the production of and response to interferons. Additionally, proteins involved in the ubiquitin-proteasome system, like Cullin 3, and regulators of the NF-κB pathway, such as N4BP1, are also targeted by the 3C protease.
Experimental Protocols
EV71 3C Protease Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against EV71 3C protease.
Materials:
-
Recombinant EV71 3C protease
-
Fluorogenic peptide substrate (e.g., Ac-LRGG-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 15 µL of a solution containing the EV71 3C protease to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding 5 µL of the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the initial velocity of the reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assay (CPE Reduction Assay)
Objective: To evaluate the antiviral activity of compounds against EV71 in a cell-based assay.
Materials:
-
Human rhabdomyosarcoma (RD) cells
-
EV71 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Seed RD cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Infect the cells with EV71 at a specific multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator and observe daily for cytopathic effect (CPE).
-
After a specified incubation period (e.g., 72 hours), fix the cells with formaldehyde and stain with crystal violet.
-
Quantify the cell viability by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Cytotoxicity Assay
Objective: To determine the toxicity of the compounds on host cells.
Procedure:
-
Seed RD cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the plates for the same duration as the antiviral assay.
-
Assess cell viability using a standard method such as the MTT assay or by crystal violet staining.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound is a promising novel inhibitor of the EV71 3C protease, discovered through a rational, structure-based drug design approach. Its mechanism of action as a reversible and competitive inhibitor, coupled with its demonstrated antiviral activity, makes it a valuable lead compound for the development of therapeutics against HFMD. Further optimization of this compound through SAR studies could lead to the development of a potent and safe antiviral drug for the treatment of EV71 and other related enteroviral infections. The detailed methodologies and data presented in this guide provide a solid foundation for future research and development in this critical area of infectious disease.
References
The Structure-Activity Relationship of DC07090: A Technical Guide to a Novel Enterovirus 71 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies surrounding DC07090, a novel, non-peptidyl small molecule inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro). EV71 is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a significant threat to pediatric health, particularly in the Asia-Pacific region. The viral 3C protease is a crucial enzyme in the viral life cycle, making it a prime target for antiviral drug development.
Executive Summary
This compound was identified through a structure-based virtual screening as a potent inhibitor of EV71 3Cpro. It exhibits a reversible and competitive mechanism of action. Subsequent SAR studies involving the synthesis and evaluation of 15 derivatives were conducted to explore the chemical space around the this compound scaffold. While the specific structural details and corresponding activity data for all 15 derivatives are not publicly available, this guide consolidates the known quantitative data for this compound and outlines the key experimental methodologies used in its characterization. This information serves as a critical resource for researchers engaged in the development of novel anti-enteroviral therapeutics.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and cell-based assays. The key quantitative metrics are summarized in the table below.
| Compound | Target | Assay Type | IC50 (μM) | EC50 (μM) | CC50 (μM) | Ki (μM) | Selectivity Index (SI) |
| This compound | EV71 3Cpro | In vitro enzyme assay | 21.72 ± 0.95[1] | - | - | 23.29 ± 12.08[1] | - |
| This compound | EV71 | Cell-based antiviral assay | - | 22.09 ± 1.07[1] | > 200[1] | - | > 9.05 |
| This compound | CVA16 | Cell-based antiviral assay | - | 27.76 ± 0.88[1] | - | - | - |
Note: The structure-activity relationship data for the 15 synthesized derivatives of this compound are mentioned in the primary literature[1]; however, the specific chemical structures and their corresponding IC50 values are not detailed in the available publications. The study noted that four of these derivatives showed inhibitory activity against EV71 3Cpro, but only this compound demonstrated inhibition of EV71 replication in cell culture[1].
Mechanism of Action and Signaling Pathway
This compound functions as a reversible and competitive inhibitor of the EV71 3C protease[1]. This viral enzyme is a cysteine protease responsible for the proteolytic processing of the viral polyprotein, a critical step in the replication cycle of the virus. By binding to the active site of 3Cpro, this compound prevents the cleavage of the polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virions.
Experimental Protocols
The characterization of this compound and its derivatives involved several key experimental procedures. Detailed methodologies are provided below.
In Vitro EV71 3C Protease Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EV71 3C protease.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified EV71 3Cpro.
Materials:
-
Purified recombinant EV71 3C protease
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT
-
Test compound (this compound or derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the purified EV71 3C protease to each well containing the assay buffer and the test compound at various concentrations.
-
Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for Edans/Dabcyl FRET pair) in a kinetic mode for 30-60 minutes at 37°C.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase over time.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (CPE Reduction Assay)
This assay evaluates the ability of a compound to protect host cells from the cytopathic effect (CPE) induced by viral infection.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in inhibiting viral replication in a cellular context.
Materials:
-
Human rhabdomyosarcoma (RD) cells
-
EV71 virus stock
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (this compound or derivatives) dissolved in DMSO
-
96-well clear microplates
-
Cell viability reagent (e.g., MTS or MTT)
-
Microplate reader
Procedure:
-
Seed RD cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with EV71 at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, until significant CPE is observed in the virus control wells (no compound).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The EC50 value is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound is toxic to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Procedure: The procedure is identical to the cell-based antiviral assay, with the exception that the cells are not infected with the virus. The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Structure-Activity Relationship (SAR) Logic
The initial discovery of this compound and the subsequent evaluation of its derivatives, although not fully detailed publicly, follow a logical progression in drug discovery. The core aim is to identify the key structural features of the lead compound (this compound) that are essential for its biological activity and to explore modifications that could enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antiviral agents against EV71 and potentially other picornaviruses. Its identification through virtual screening highlights the power of computational methods in modern drug discovery. The initial biological characterization has established its mechanism of action and provided a baseline for its potency and safety profile.
Future research should focus on obtaining and analyzing the complete SAR data for the derivatives of this compound to build a robust model for predicting the activity of new analogs. Further optimization of the this compound scaffold could lead to compounds with improved potency, enhanced metabolic stability, and better oral bioavailability, paving the way for preclinical and clinical development of a much-needed therapeutic for Hand, Foot, and Mouth Disease.
References
chemical properties and structure of DC07090
An In-Depth Technical Guide to DC07090: A Novel Antiviral Agent
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, a novel, non-peptidyl small molecule inhibitor targeting the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
This compound is a reversible and competitive inhibitor of EV71 3C protease (3Cpro), an enzyme crucial for the viral life cycle of enteroviruses.[1] Chemically, it is characterized by the presence of oxazole and pyridine moieties.[1]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide | |
| Molecular Formula | C16H13ClN4O2 | |
| Molecular Weight | 328.76 g/mol | |
| CAS Number | 879070-72-1 | |
| Inhibitory Constant (Ki) | 23.29 ± 12.08 μM | [1] |
| IC50 (EV71 3Cpro) | 21.72 ± 0.95 μM | [1] |
| EC50 (EV71 replication) | 22.09 ± 1.07 μM | [1] |
| EC50 (CVA16 replication) | 27.76 ± 0.88 μM | [1] |
| Cytotoxicity (CC50) | > 200 μM | [1] |
Mechanism of Action
This compound functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C protease. This enzyme is a cysteine protease that plays a critical role in the viral replication process by cleaving the viral polyprotein into mature, functional proteins. By competitively binding to the active site of the 3C protease, this compound prevents this cleavage, thereby halting the viral life cycle.[1]
Molecular docking and molecular dynamics simulation studies have further elucidated the binding mode of this compound with the EV71 3C protease.[1]
Signaling Pathway of EV71 Inhibition by this compound
The following diagram illustrates the inhibitory effect of this compound on the replication of Enterovirus 71.
Caption: Inhibition of EV71 replication by this compound via targeting of 3C protease.
Experimental Protocols
The discovery and characterization of this compound involved several key experimental procedures.
Virtual Screening for Inhibitor Identification
The identification of this compound was achieved through a docking-based virtual screening approach.[1] This computational method involves the screening of large compound libraries against the three-dimensional structure of the target protein to identify potential inhibitors.
Workflow for Virtual Screening:
Caption: Workflow for the identification of this compound through virtual screening.
Enzyme Inhibition Assay
The inhibitory activity of this compound against EV71 3C protease was quantified using an in vitro enzyme assay.[1]
-
Principle: The assay measures the enzymatic activity of the 3C protease in the presence and absence of the inhibitor. The activity is typically monitored by the cleavage of a fluorogenic substrate.
-
Methodology:
-
Recombinant EV71 3C protease is incubated with varying concentrations of this compound.
-
A specific fluorogenic substrate for the 3C protease is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated and used to determine the IC50 value of the inhibitor.
-
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The data is then fitted to kinetic models, such as the Michaelis-Menten equation, to determine the inhibitory constant (Ki).[1]
Antiviral Activity Assay
The efficacy of this compound in inhibiting viral replication in a cellular context was evaluated using a cell-based antiviral assay.[1]
-
Principle: This assay measures the ability of the compound to protect host cells from the cytopathic effect (CPE) induced by viral infection.
-
Methodology:
-
Host cells (e.g., RD cells) are seeded in microtiter plates.
-
The cells are treated with serial dilutions of this compound.
-
The cells are then infected with a known titer of EV71 or CVA16.
-
After an incubation period, cell viability is assessed using methods such as the MTT assay.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from viral-induced death, is calculated.
-
-
Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the cytotoxicity of the compound (CC50 value). This is crucial for assessing the therapeutic index of the potential drug.[1]
Structure-Activity Relationship
To explore the structure-activity relationship (SAR) of this compound, a series of 15 new derivatives were designed, synthesized, and evaluated in vitro.[1] This systematic modification of the chemical structure of this compound and the subsequent evaluation of the antiviral and enzymatic activities of the resulting analogs provide valuable insights into the key chemical features required for potent inhibition of the EV71 3C protease. Among the synthesized derivatives, four compounds exhibited inhibitory activities against the enzyme, but only this compound showed significant inhibition of EV71 replication in cell culture.[1]
Conclusion
This compound represents a promising new class of non-peptidyl small molecule inhibitors for the treatment of infections caused by EV71 and other picornaviruses.[1] Its well-characterized mechanism of action, favorable in vitro activity, and low cytotoxicity make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers working on the development of novel antiviral therapies.
References
DC07090 Target Validation in Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of DC07090, a novel small molecule inhibitor of Enterovirus 71 (EV71) 3C protease (3Cpro). EV71 is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a significant threat to pediatric public health, particularly in the Asia-Pacific region. The viral 3Cpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development.
Executive Summary
This compound was identified through structure-based virtual screening as a potent and selective inhibitor of EV71 3Cpro.[1] It exhibits a competitive and reversible inhibition mechanism.[1] In cell-based assays, this compound effectively inhibits the replication of EV71 and the related Coxsackievirus A16 (CVA16).[1] With a favorable cytotoxicity profile, this compound represents a promising lead compound for the development of anti-enteroviral therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its activity against EV71 and its target, 3Cpro.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value (µM) | Virus/Cell Line | Reference |
| IC50 (3Cpro Inhibition) | 21.72 ± 0.95 | EV71 3Cpro | [1] |
| EC50 (Antiviral Activity) | 22.09 ± 1.07 | EV71 in RD cells | [1] |
| EC50 (Antiviral Activity) | 27.76 ± 0.88 | CVA16 in RD cells | [1] |
| CC50 (Cytotoxicity) | > 200 | RD cells | [1] |
| Ki (Inhibition Constant) | 23.29 ± 12.08 | EV71 3Cpro | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; Ki: Inhibition constant.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of the EV71 3C protease. This protease is a viral cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyprotein into mature structural and non-structural proteins. By binding to the active site of 3Cpro, this compound prevents the processing of the viral polyprotein, thereby halting viral replication.
Caption: Mechanism of action of this compound in inhibiting EV71 replication.
Experimental Protocols
This section details the methodologies for the key experiments involved in the target validation of this compound.
EV71 3C Protease Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of a compound against the EV71 3C protease.
Materials:
-
Recombinant EV71 3Cpro
-
Fluorogenic peptide substrate (e.g., NMA-IEALFQGPPK(DNP)FR)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT
-
Test compound (this compound)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (λex = 340 nm, λem = 440 nm)
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add 1 µM of EV71 3Cpro to each well.
-
Add the diluted test compound to the wells and incubate at 30°C for 2 hours.
-
Initiate the reaction by adding 20 µM of the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 60 minutes using a microplate reader.
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the initial velocities against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit the replication of EV71 in a cell-based system.
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Enterovirus 71 (EV71)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (this compound)
-
Overlay medium (e.g., DMEM with 1.2% carboxymethylcellulose and 2% FBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
6-well or 24-well cell culture plates
Procedure:
-
Seed RD cells in cell culture plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test compound in DMEM.
-
Pre-incubate a known titer of EV71 (e.g., 100 plaque-forming units, PFU) with the diluted compound for 1 hour at room temperature.
-
Remove the growth medium from the RD cells and infect the cells with the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with serum-free medium.
-
Add the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[2]
Cytotoxicity Assay (MTS Assay)
This assay is used to assess the toxicity of the compound on the host cells.
Materials:
-
RD cells
-
DMEM with 10% FBS
-
Test compound (this compound)
-
MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium])
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RD cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the growth medium and add the diluted compound to the cells.
-
Incubate the cells for 48-72 hours at 37°C.
-
Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Experimental and Logical Workflow
The target validation of this compound followed a logical progression from in silico screening to in vitro and cell-based assays.
Caption: Workflow for the target validation of this compound.
Conclusion
The comprehensive target validation of this compound confirms that it is a bona fide inhibitor of EV71 3C protease with potent antiviral activity in a cellular context and low cytotoxicity. The data presented in this guide provide a solid foundation for its further preclinical and clinical development as a potential therapeutic agent for the treatment of HFMD and other enterovirus-related diseases. The detailed experimental protocols offer a valuable resource for researchers in the field of antiviral drug discovery.
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of DC07090: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Antiviral Agent Targeting Enterovirus 3C Protease
Introduction
DC07090 has emerged as a promising small molecule inhibitor with significant therapeutic potential, primarily in the context of antiviral drug development. This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the drug discovery and development process.
Core Mechanism of Action: Inhibition of Viral Protease
This compound functions as a potent and selective inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71), a key enzyme in the viral replication cycle.[1] The EV71 3Cpro is a cysteine protease responsible for cleaving the viral polyprotein into individual structural and non-structural proteins, which are essential for viral assembly and propagation. By inhibiting this crucial enzymatic step, this compound effectively halts viral replication.
Biochemical studies have characterized this compound as a reversible and competitive inhibitor of EV71 3Cpro.[1] This mode of action suggests that this compound binds to the active site of the enzyme, directly competing with the natural substrate.
Preclinical Efficacy and Quantitative Data
In vitro studies have demonstrated the significant antiviral activity of this compound against EV71 and other related enteroviruses. The compound was identified through a meticulous process of structure-based virtual screening, followed by in vitro validation.[1]
| Parameter | Value | Virus/Enzyme | Reference |
| IC50 | 21.72 ± 0.95 µM | EV71 3Cpro | [1] |
| EC50 | 22.09 ± 1.07 µM | EV71 | [1] |
| EC50 | 27.76 ± 0.88 µM | Coxsackievirus A16 (CVA16) | [1] |
| CC50 | > 200 µM | - | [1] |
| Ki | 23.29 ± 12.08 µM | EV71 3Cpro | [1] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the activity of the EV71 3C protease by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of this compound required to inhibit viral replication in cell culture by 50%.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in 50% cell death, indicating the compound's toxicity. A high CC50 value is desirable.
-
Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.
The favorable selectivity index (CC50/EC50) suggests that this compound exhibits specific antiviral activity with minimal cellular toxicity at effective concentrations.
Signaling Pathway and Mechanism of Action
The primary signaling pathway targeted by this compound is the viral replication machinery of enteroviruses. The following diagram illustrates the central role of the 3C protease in the viral life cycle and the inhibitory action of this compound.
Figure 1: Mechanism of Action of this compound. This diagram illustrates the inhibition of the EV71 3C protease by this compound, which disrupts the viral replication cycle.
Experimental Protocols
Detailed, step-by-step experimental protocols for a proprietary compound like this compound are not publicly available. However, based on the published research, the following outlines the general methodologies employed in its characterization.
1. Structure-Based Virtual Screening Workflow
This workflow is a computational method used to identify potential drug candidates from large compound libraries.
Figure 2: Virtual Screening Workflow. A flowchart depicting the computational process used to identify this compound.
Protocol:
-
Target Preparation: The 3D crystal structure of EV71 3C protease is obtained from a protein data bank. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: A library of small molecules is prepared by generating 3D conformations and assigning appropriate chemical properties.
-
Molecular Docking: A docking program (e.g., AutoDock) is used to predict the binding poses and affinities of the ligands within the active site of the 3C protease.
-
Scoring and Ranking: The docked ligands are scored based on their predicted binding energy, and the top-ranking compounds are selected.
-
Visual Inspection and Filtering: The binding poses of the top-scoring compounds are visually inspected to ensure they form favorable interactions with the key residues in the active site. Compounds with undesirable properties are filtered out.
-
In Vitro Validation: The selected compounds are then tested in in vitro enzymatic and cell-based assays to confirm their inhibitory activity.
2. Enzyme Inhibition Kinetic Studies
These experiments are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant EV71 3C protease and a fluorogenic peptide substrate are prepared in a suitable buffer.
-
Assay Setup: A series of reactions are set up in a microplate with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Inhibitor Addition: this compound is added to the reactions at several different fixed concentrations. A control with no inhibitor is also included.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The fluorescence intensity is measured over time using a plate reader to determine the initial reaction velocity.
-
Data Analysis: The data is plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and to calculate the Ki value.
3. Cell-Based Antiviral Assays (EC50 and CC50 Determination)
These assays are used to evaluate the efficacy of the compound in a cellular context and to assess its cytotoxicity.
Protocol for EC50 Determination:
-
Cell Seeding: Host cells (e.g., Vero cells) are seeded in a 96-well plate and incubated until they form a monolayer.
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Infection and Treatment: The cell monolayer is infected with a known titer of EV71. Immediately after infection, the diluted compounds are added to the wells.
-
Incubation: The plate is incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).
-
CPE Assessment: The extent of CPE in each well is observed under a microscope. Alternatively, cell viability can be quantified using assays such as the MTT assay.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE or protects cell viability by 50%.
Protocol for CC50 Determination:
-
Cell Seeding: Host cells are seeded in a 96-well plate as described above.
-
Compound Treatment: A serial dilution of this compound is added to the cells without any virus.
-
Incubation: The plate is incubated for the same duration as the EC50 assay.
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay (e.g., MTT assay).
-
CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Future Directions and Clinical Perspective
The preclinical data for this compound is encouraging, highlighting its potential as a lead compound for the development of antiviral therapies against EV71 and other enteroviral infections. However, it is important to note that, to date, there is no publicly available information regarding the progression of this compound into clinical trials. Further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models, will be necessary to fully assess its therapeutic potential and to support any future clinical investigations.
This compound represents a significant advancement in the search for effective treatments for enterovirus infections. Its well-characterized mechanism of action as a competitive inhibitor of the essential viral 3C protease, coupled with its promising in vitro antiviral activity and low cytotoxicity, makes it a compelling candidate for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation and optimization of this and other novel antiviral agents. While the path to clinical application is long, the foundational research on this compound provides a solid starting point for these endeavors.
References
DC07090: A Novel Inhibitor of Coxsackievirus A16 Replication
An In-depth Technical Guide on the Mechanism of Action and Preclinical Profile of the 3C Protease Inhibitor DC07090
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its role in inhibiting Coxsackievirus A16 (CV-A16), a primary causative agent of Hand, Foot, and Mouth Disease (HFMD). This document details the mechanism of action, quantitative antiviral activity, and the experimental protocols utilized in the characterization of this compound.
Introduction to Coxsackievirus A16 and the 3C Protease Target
Coxsackievirus A16 is a non-enveloped, single-stranded RNA virus belonging to the Enterovirus genus of the Picornaviridae family. The viral genome is translated into a single polyprotein, which is subsequently cleaved by viral proteases into mature structural and non-structural proteins essential for viral replication. The 3C protease (3Cpro) plays a pivotal role in this process, making it an attractive target for antiviral drug development. The 3Cpro is a cysteine protease responsible for the majority of the proteolytic processing of the viral polyprotein. Inhibition of 3Cpro activity disrupts the viral life cycle and prevents the production of new viral particles.
This compound: A Novel Non-Peptidyl 3C Protease Inhibitor
This compound is a novel, non-peptidyl small molecule identified through structure-based virtual screening as a potent inhibitor of the 3C protease of Enterovirus 71 (EV71), a close relative of CV-A16. Subsequent studies have demonstrated that this compound also effectively inhibits the replication of Coxsackievirus A16.
Mechanism of Action
Enzyme inhibition kinetic studies have revealed that this compound acts as a reversible and competitive inhibitor of the EV71 3C protease.[1] This mode of action suggests that this compound binds to the active site of the 3C protease, thereby competing with the viral polyprotein substrate and preventing its cleavage. This disruption of polyprotein processing is the primary mechanism by which this compound exerts its antiviral activity against both EV71 and CV-A16.
Figure 1. Inhibition of CV-A16 Replication by this compound.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in various assays. The key parameters are summarized in the tables below.
Table 1: Antiviral Activity of this compound against Coxsackievirus A16
| Parameter | Value (μM) | Cell Line |
| EC50 | 27.76 ± 0.88 | Vero |
EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits 50% of viral replication.
Table 2: Inhibitory Activity of this compound against EV71 3C Protease
| Parameter | Value (μM) |
| IC50 | 21.72 ± 0.95 |
| Ki | 23.29 ± 12.08 |
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits 50% of the 3C protease activity. Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme.
Table 3: Cytotoxicity of this compound
| Parameter | Value (μM) | Cell Line |
| CC50 | > 200 | Vero |
CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the activity of this compound.
Antiviral Activity Assay (CV-A16)
This protocol determines the concentration of this compound required to inhibit CV-A16 replication in cell culture.
Figure 2. Workflow of the CV-A16 Antiviral Activity Assay.
-
Cell Line: Vero cells.
-
Procedure:
-
Vero cells are seeded in 96-well plates and cultured until they form a monolayer.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Serial dilutions of this compound in culture medium are added to the wells.
-
Cells are then infected with a known titer of Coxsackievirus A16.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for a duration sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
The CPE in each well is observed and scored under a microscope. Alternatively, a cell viability assay (e.g., MTT or MTS assay) can be used to quantify the extent of cell death.
-
The EC50 value is calculated by plotting the percentage of CPE inhibition or cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
3C Protease Inhibition Assay
This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of the 3C protease.
-
Enzyme: Recombinant EV71 3C protease.
-
Substrate: A synthetic peptide substrate that mimics the natural cleavage site of the 3C protease, typically labeled with a fluorophore and a quencher (FRET-based assay).
-
Procedure:
-
The recombinant 3C protease is pre-incubated with various concentrations of this compound in an appropriate reaction buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
For determining the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and this compound, and the data are analyzed using Lineweaver-Burk or Dixon plots.
-
Cytotoxicity Assay
This assay assesses the toxicity of this compound to the host cells.
-
Cell Line: Vero cells.
-
Procedure:
-
Vero cells are seeded in 96-well plates and cultured to form a monolayer.
-
The cells are treated with a range of concentrations of this compound.
-
The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell viability is determined using a standard method, such as the MTT assay. This involves the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of Coxsackievirus A16 replication. Its mechanism of action, targeting the essential viral 3C protease, makes it an attractive candidate for further drug development. The favorable selectivity index (CC50/EC50) indicates that this compound has a good safety profile in vitro.
Future studies should focus on:
-
Confirming the inhibitory activity of this compound against a broader range of CV-A16 clinical isolates.
-
Elucidating the precise binding mode of this compound to the CV-A16 3C protease through structural studies.
-
Evaluating the in vivo efficacy and pharmacokinetics of this compound in animal models of CV-A16 infection.
-
Lead optimization to improve the potency and drug-like properties of this compound.
The development of effective antiviral agents like this compound is crucial for the management of HFMD and the prevention of severe complications associated with CV-A16 infections.
References
Understanding the Binding Mode of DC07090 to Enterovirus 71 3C Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding mode of DC07090, a novel small molecule inhibitor, to the 3C protease (3Cpro) of human enterovirus 71 (EV71). EV71 is a primary causative agent of hand, foot, and mouth disease (HFMD), and its 3C protease is a critical enzyme in the viral life cycle, making it a key target for antiviral drug development.[1] This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the predicted molecular interactions.
Core Findings and Quantitative Data
This compound has been identified as a reversible and competitive inhibitor of EV71 3Cpro.[1] The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays, the results of which are summarized in the table below.
| Parameter | Value (μM) | Description | Source |
| IC50 | 21.72 ± 0.95 | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the EV71 3Cpro enzymatic activity in vitro. | [1] |
| EC50 | 22.09 ± 1.07 | The half maximal effective concentration, representing the concentration of this compound required to inhibit 50% of EV71 replication in cell-based assays. | [1] |
| Ki | 23.29 ± 12.08 | The inhibition constant, a measure of the binding affinity of this compound to the EV71 3C protease. | [1] |
| CC50 | > 200 | The 50% cytotoxic concentration, indicating that this compound does not exhibit significant toxicity to host cells at concentrations well above its effective inhibitory concentrations. | [1] |
Predicted Binding Mode and Molecular Interactions
The precise, experimentally determined binding mode of this compound to EV71 3C protease through methods like X-ray crystallography has not been publicly reported. However, computational studies involving molecular docking and molecular dynamics simulations have provided valuable insights into the potential interactions.
A molecular docking study by Ly et al. (2022) predicted a binding mode for this compound within the active site of EV71 3Cpro.[2] According to this study, the oxazole group of this compound is positioned within the S2 pocket of the protease, where it is predicted to form hydrophobic interactions with residues Arg39, Ser128, and Lys130.[2] The pyridine ring of this compound is suggested to occupy the S1 pocket.[2] It is noteworthy that this predicted binding orientation differs from the one suggested in the initial report by Ma et al. (2016).[2]
The following diagram illustrates the predicted interactions based on the findings of Ly et al. (2022).
Experimental Protocols
The following sections outline the general methodologies employed in the characterization of this compound and its interaction with EV71 3C protease. It is important to note that the specific parameters for the original studies on this compound are not fully available in the public domain; therefore, these protocols are based on established methods in the field.
Structure-Based Virtual Screening
The identification of this compound was facilitated by a structure-based virtual screening approach. This computational technique involves docking a large library of chemical compounds into the three-dimensional structure of the target protein to identify potential inhibitors.
References
- 1. Structural and Thermodynamic Behavior of Eukaryotic Initiation Factor 4E in Supramolecular Formation with 4E-Binding Protein 1 and mRNA Cap Analogue, Studied by Spectroscopic Methods [jstage.jst.go.jp]
- 2. Molecular docking study of various Enterovirus—A71 3C protease proteins and their potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DC07090 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC07090 is a novel, non-peptidyl small molecule inhibitor targeting the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary causative agent of Hand, Foot, and Mouth Disease (HFMD).[1] As a reversible and competitive inhibitor, this compound presents a promising scaffold for the development of antiviral therapeutics against EV71 and potentially other picornaviruses.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound using standard cell-based and biochemical assays.
Mechanism of Action
Enterovirus 71 translates its RNA genome into a single large polyprotein, which must be cleaved by viral proteases into individual functional proteins to assemble new virions. The EV71 3C protease is a cysteine protease that performs the majority of these cleavages. This compound directly binds to the active site of the 3C protease, competitively inhibiting its function and thereby blocking the viral replication cycle.[1]
Caption: Mechanism of this compound action on EV71 replication.
Data Presentation
The following table summarizes the quantitative data for the biological activity of this compound against EV71 and related viruses.
| Parameter | Description | Value | Virus/Target | Reference |
| IC₅₀ | Half-maximal inhibitory concentration | 21.72 ± 0.95 µM | EV71 3C Protease | [1] |
| EC₅₀ | Half-maximal effective concentration | 22.09 ± 1.07 µM | Enterovirus 71 (EV71) | [1] |
| EC₅₀ | Half-maximal effective concentration | 27.76 ± 0.88 µM | Coxsackievirus A16 (CVA16) | [1] |
| CC₅₀ | 50% cytotoxic concentration | > 200 µM | Host Cells | [1] |
| Kᵢ | Inhibition constant | 23.29 ± 12.08 µM | EV71 3C Protease | [1] |
Experimental Protocols
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)
This protocol determines the concentration of this compound required to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Cells: Human Rhabdomyosarcoma (RD) cells or Vero cells.
-
Virus: Enterovirus 71 (EV71).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) for cell growth and DMEM with 2% FBS for the assay.
-
Compound: this compound, dissolved in DMSO.
-
Assay Plates: 96-well, flat-bottom tissue culture plates.
-
Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent.
-
Instruments: Humidified CO₂ incubator (37°C, 5% CO₂), Plate reader.
Procedure:
-
Cell Seeding: Seed RD cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium (DMEM + 2% FBS). The final DMSO concentration should be kept below 0.5%.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of EV71 virus suspension (at a multiplicity of infection, MOI, of 0.1 or a pre-determined dilution that causes complete CPE in 48-72 hours) to the wells.
-
Include 'cell control' (cells with medium only), 'virus control' (cells with virus and vehicle), and 'toxicity control' (cells with compound only) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until approximately 100% CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the EC₅₀ (antiviral activity) and CC₅₀ (cytotoxicity) values using a non-linear regression curve fit.
-
Biochemical Protease Inhibition Assay (FRET-based)
This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EV71 3C protease.
Materials:
-
Enzyme: Recombinant, purified EV71 3C protease.
-
Substrate: A FRET-based peptide substrate containing the 3Cpro cleavage sequence, such as NMA-IEALFQGPPK(DNP)FR.[2]
-
Compound: this compound, dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100-150 mM NaCl, 1 mM EDTA, 2 mM DTT.
-
Assay Plates: Black, 96-well or 384-well microplates.
-
Instrument: Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of EV71 3Cpro, FRET substrate, and serial dilutions of this compound in the assay buffer.
-
Assay Reaction:
-
Initiate Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction (final concentration typically 10-20 µM).[2][3]
-
Measurement: Immediately begin monitoring the increase in fluorescence in kinetic mode using a plate reader (e.g., excitation at 340 nm and emission at 440-490 nm) for 30-60 minutes at 30°C.[3][4]
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
-
Experimental Workflow Visualization
Caption: General workflows for cell-based and biochemical assays.
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]
Application Notes and Protocols: Kinetic Analysis of DC07090 Inhibition of Enterovirus 71 3C Protease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterovirus 71 (EV71) is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The EV71 3C protease (3Cpro) is a viral cysteine protease essential for processing the viral polyprotein, making it a prime target for antiviral drug development. DC07090 has been identified as a novel, non-peptidyl small molecule inhibitor of EV71 3Cpro.[1] Understanding the kinetic parameters of this inhibition is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for conducting an enzyme inhibition kinetic assay to determine the IC50 and the inhibition constant (Ki) of this compound against EV71 3Cpro.
Principle of the Assay
The activity of EV71 3Cpro can be monitored using a fluorogenic peptide substrate. This substrate is designed with a specific cleavage sequence for the protease, flanked by a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the peptide by EV71 3Cpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. By measuring the enzyme activity at various concentrations of the inhibitor this compound, the half-maximal inhibitory concentration (IC50) can be determined. Further kinetic experiments, by varying both substrate and inhibitor concentrations, allow for the determination of the inhibition constant (Ki) and the elucidation of the mechanism of inhibition. This compound has been characterized as a reversible and competitive inhibitor.[1]
Data Presentation
The following table summarizes the known kinetic parameters for the inhibition of EV71 3Cpro by this compound.
| Parameter | Value | Reference |
| IC50 | 21.72 ± 0.95 µM | [1] |
| Ki | 23.29 ± 12.08 µM | [1] |
| Inhibition Type | Competitive | [1] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant purified EV71 3C protease.
-
Inhibitor: this compound, dissolved in dimethyl sulfoxide (DMSO).
-
Substrate: Fluorogenic peptide substrate, such as Dabcyl-KTSAVLQSGFRKME-Edans.[2] Stock solution prepared in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM EDTA, 2 mM DTT, 10% glycerol.[1][3]
-
Plates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence microplate reader capable of kinetic measurements with excitation and emission wavelengths appropriate for the chosen fluorophore-quencher pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans).[4]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound inhibition assay.
Protocol 1: Determination of IC50
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. A common approach is a 2-fold serial dilution starting from a high concentration (e.g., 200 µM). Also, prepare a vehicle control containing only DMSO at the same final concentration as in the inhibitor wells (e.g., 1-2%).
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution or DMSO vehicle control
-
EV71 3Cpro (e.g., final concentration of 1 µM)
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction initiation: Add the fluorogenic peptide substrate to all wells to initiate the reaction (e.g., final concentration of 20 µM).
-
Fluorescence measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 30°C.
-
Data analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Velocity with inhibitor / Velocity of DMSO control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Ki and Mode of Inhibition
-
Assay setup: This experiment requires a matrix of varying substrate and inhibitor concentrations.
-
Prepare several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 4x Ki).
-
For each inhibitor concentration, set up a series of reactions with varying substrate concentrations (e.g., from 0.2x Km to 5x Km of the substrate).
-
-
Procedure: Follow the same steps as for the IC50 determination (pre-incubation of enzyme with inhibitor, followed by reaction initiation with substrate and kinetic measurement).
-
Data analysis:
-
Calculate the initial velocity for each combination of substrate and inhibitor concentration.
-
Plot the initial velocity versus the substrate concentration for each inhibitor concentration. This will generate a set of Michaelis-Menten curves.
-
Analyze the data using non-linear regression to fit the competitive inhibition model to the global dataset, which will yield the values for Vmax, Km, and Ki.
-
Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]). For competitive inhibition, the lines will intersect at the y-axis.
-
Signaling Pathway and Logical Relationship Diagram
Caption: Mechanism of competitive inhibition of EV71 3Cpro by this compound.
References
- 1. Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibition assay [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing DC07090 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for testing the efficacy of DC07090, a novel small molecule inhibitor. Contrary to potential initial assumptions, this compound is not an anti-cancer agent but a potent inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD).[1] It has also demonstrated inhibitory activity against coxsackievirus A16 (CVA16).[1] This document outlines recommended cell lines, detailed experimental protocols for evaluating its antiviral activity, and a summary of its known efficacy.
Recommended Cell Lines for Antiviral Testing
The selection of an appropriate cell line is critical for the accurate assessment of the antiviral efficacy of this compound. Based on the known tropism of Enterovirus 71 and common laboratory practice for its study, the following cell lines are recommended:
-
Human Rhabdomyosarcoma (RD) Cells (ATCC® CCL-136™): RD cells are highly susceptible to EV71 infection and are a standard model for studying the replication of this virus and for testing the efficacy of antiviral compounds.
-
Vero Cells (ATCC® CCL-81™): Derived from the kidney of an African green monkey, Vero cells are also highly permissive to a wide range of viruses, including EV71. They are frequently used in virological assays such as plaque assays due to their inability to produce interferon, which can enhance viral replication and the visibility of cytopathic effects.
Data Presentation: Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound against its target enzyme and relevant enteroviruses.
| Parameter | Description | Value (µM) | Virus/Target | Reference |
| IC50 | 50% inhibitory concentration against the target enzyme. | 21.72 ± 0.95 | EV71 3C Protease | [1] |
| EC50 | 50% effective concentration to inhibit viral replication in a cell-based assay. | 22.09 ± 1.07 | Enterovirus 71 (EV71) | [1] |
| EC50 | 50% effective concentration to inhibit viral replication in a cell-based assay. | 27.76 ± 0.88 | Coxsackievirus A16 (CVA16) | [1] |
| Ki | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | 23.29 ± 12.08 | EV71 3C Protease | [1] |
| CC50 | 50% cytotoxic concentration, indicating the concentration at which the compound is toxic to 50% of the cells. | > 200 | Uninfected Cells | [1] |
Signaling Pathway of Enterovirus 71 and Inhibition by this compound
The 3C protease of EV71 plays a crucial role in the viral life cycle by cleaving the viral polyprotein into functional structural and non-structural proteins. Inhibition of this enzyme by this compound disrupts the viral replication process.
Caption: EV71 replication cycle and the inhibitory action of this compound on the 3C protease.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the antiviral efficacy of this compound in vitro.
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay for EC50 Determination
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
RD or Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 2% FBS (Maintenance Medium)
-
EV71 stock of known titer (TCID50/mL)
-
This compound
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed RD or Vero cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of Growth Medium. Incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in Maintenance Medium.
-
Infection: Aspirate the Growth Medium from the cell monolayers. Infect the cells with EV71 at a Multiplicity of Infection (MOI) of 0.01 in 50 µL of Maintenance Medium. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).
-
Treatment: Immediately after infection, add 50 µL of the diluted this compound to the corresponding wells. For control wells, add 50 µL of Maintenance Medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until 80-90% CPE is observed in the virus control wells.
-
Staining: Aspirate the medium and gently wash the cells with Phosphate Buffered Saline (PBS). Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding 100 µL of methanol to each well. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell protection is calculated as: [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] x 100. The EC50 value is determined by plotting the percentage of protection against the log concentration of this compound and fitting the data to a dose-response curve.
Plaque Reduction Assay for EC50 Determination
This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor.
Materials:
-
RD or Vero cells
-
Growth Medium and Maintenance Medium
-
EV71 stock of known titer (PFU/mL)
-
This compound
-
6-well or 12-well cell culture plates
-
Overlay Medium (e.g., Maintenance Medium with 1% methylcellulose or low-melting-point agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed RD or Vero cells into 6-well or 12-well plates and grow to confluence.
-
Virus-Compound Incubation: Prepare dilutions of this compound in Maintenance Medium. Mix each dilution with an equal volume of EV71 suspension containing approximately 100 Plaque Forming Units (PFU) per 100 µL. Incubate the mixture for 1 hour at 37°C.
-
Infection: Aspirate the Growth Medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the cell monolayer with 2-3 mL of Overlay Medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, until plaques are visible.
-
Staining and Counting: Aspirate the overlay and stain the cells with Crystal Violet solution as described above. Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction is calculated as: [(Plaques_virus_control - Plaques_treated) / Plaques_virus_control] x 100. The EC50 is the concentration of this compound that reduces the plaque number by 50%.
Cell Viability Assay for CC50 Determination
This assay determines the concentration of the compound that is toxic to 50% of the cells.
Materials:
-
RD or Vero cells
-
Growth Medium
-
This compound
-
96-well cell culture plates
-
MTT or MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.
-
Treatment: Aspirate the medium and add 100 µL of Growth Medium containing serial dilutions of this compound to the wells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Quantification: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculation: The percentage of cell viability is calculated as: (Abs_treated / Abs_cell_control) x 100. The CC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
References
Application Notes and Protocols for Molecular Docking Simulation of DC07090 with Enterovirus 71 3C Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting a molecular docking simulation of the small molecule inhibitor DC07090 with its target, the 3C protease (3Cpro) of human enterovirus 71 (EV71). This compound has been identified as a reversible and competitive inhibitor of EV71 3Cpro, a viral enzyme crucial for the viral life cycle, making it a promising target for antiviral drug development against Hand, Foot, and Mouth Disease (HFMD).[1] This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results. The accompanying data and visualizations are intended to guide researchers in setting up and interpreting their own docking studies for this compound and similar compounds.
Introduction
Enterovirus 71 is a significant pathogen responsible for outbreaks of Hand, Foot, and Mouth Disease, which can sometimes lead to severe neurological complications. The EV71 3C protease is a key enzyme in the viral replication process, responsible for cleaving the viral polyprotein into functional units.[2][3] Inhibition of this protease is a validated strategy for antiviral therapy. The small molecule this compound has been identified as a potent inhibitor of EV71 3Cpro.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for understanding the binding mode and affinity of a ligand to its protein target.
Data Presentation
The following table summarizes the known in vitro activity of this compound against EV71 and its 3C protease.
| Parameter | Value (µM) | Reference |
| IC50 (EV71 3Cpro Inhibition) | 21.72 ± 0.95 | [1] |
| Ki (EV71 3Cpro Inhibition) | 23.29 ± 12.08 | [1] |
| EC50 (EV71 Replication Inhibition) | 22.09 ± 1.07 | [1] |
| EC50 (CVA16 Replication Inhibition) | 27.76 ± 0.88 | [1] |
Experimental Protocols
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
-
PubChem or other chemical databases: For obtaining the ligand structure.
Protein Preparation
The crystal structure of EV71 3C protease is the starting point for the docking simulation. For this protocol, we will use the PDB entry 3OSY , which is a high-resolution crystal structure of the enzyme.[2]
-
Download the PDB File: Obtain the structure of EV71 3C protease (PDB ID: 3OSY) from the RCSB PDB database.
-
Clean the Protein Structure:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Check for and repair any missing atoms or residues.
-
-
Prepare the Protein for Docking:
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format (e.g., 3OSY_protein.pdbqt).
-
Ligand Preparation
Canonical SMILES of this compound: CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC=C(C=C3)N4CCOCC4
-
Generate 3D Coordinates:
-
Use a chemical drawing tool like ChemDraw or an online converter to generate a 3D structure from the SMILES string.
-
Save the structure in a standard format like MOL2 or SDF.
-
-
Prepare the Ligand for Docking:
-
Open the ligand file in AutoDock Tools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).
-
Molecular Docking Simulation with AutoDock Vina
-
Grid Box Definition:
-
Load the prepared protein (3OSY_protein.pdbqt) into AutoDock Tools.
-
Define the search space (grid box) for the docking simulation. The grid box should encompass the active site of the protease. The active site of EV71 3Cpro is located in the cleft between its two domains and includes the catalytic triad residues His40, Glu71, and Cys147.
-
Set the grid box dimensions (e.g., 40 x 40 x 40 Å) and center it on the active site. The exact coordinates will depend on the prepared protein structure.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
-
Run AutoDock Vina:
-
Execute the docking simulation from the command line:
-
The results, including the predicted binding poses and their corresponding binding affinities, will be saved in an output file (e.g., output.pdbqt).
-
Analysis of Docking Results
-
Visualize Binding Poses:
-
Open the protein and the output ligand poses file in a visualization tool like Discovery Studio Visualizer or PyMOL.
-
Analyze the predicted binding modes of this compound within the active site of EV71 3C protease.
-
-
Evaluate Binding Affinity:
-
The binding affinity of each pose is reported in kcal/mol in the output file and the log file. A lower binding energy indicates a more favorable binding interaction.
-
-
Analyze Interactions:
-
Identify the key amino acid residues in the active site that interact with the ligand.
-
Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Mandatory Visualizations
Signaling Pathway
Caption: Enterovirus 71 Life Cycle and the Target of this compound.
Experimental Workflow
Caption: Molecular Docking Workflow for this compound.
Expected Results
Upon successful completion of this protocol, the user should obtain a set of predicted binding poses for this compound within the active site of EV71 3C protease. The top-ranked poses will have the lowest binding affinities (most negative values), typically in the range of -7 to -10 kcal/mol for inhibitors of this nature. Analysis of the interactions should reveal key residues involved in the binding, providing insights into the mechanism of inhibition. These results can then be used to guide further experimental studies, such as site-directed mutagenesis, or for the rational design of more potent inhibitors. It has been noted in other in silico studies that rutin and diisopropyl chrysin-7-yl phosphate (CPI) may show better inhibitory ability than this compound in docking simulations.[4]
Troubleshooting
-
Error in PDBQT file generation: Ensure that all non-standard residues have been removed or corrected and that charges have been properly assigned.
-
Vina fails to run: Check the syntax of the configuration file and ensure that the paths to the input files are correct.
-
Poor docking results (positive binding affinities): The grid box may not be correctly positioned over the active site. Readjust the grid box to ensure it encompasses the key catalytic residues. Alternatively, the ligand's initial conformation may be in a high-energy state; ensure proper 3D structure generation and energy minimization.
Conclusion
This application note provides a detailed protocol for the molecular docking simulation of this compound with its target, EV71 3C protease. By following these steps, researchers can gain valuable insights into the binding mechanism of this inhibitor and use this knowledge to accelerate the development of novel antiviral therapeutics for Hand, Foot, and Mouth Disease.
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Crystal Structure of Human Enterovirus 71 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking study of various Enterovirus—A71 3C protease proteins and their potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential of DC07090 in Antiviral Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC07090 is a novel, non-peptidyl small molecule inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), a critical enzyme in the viral replication cycle. As such, it represents a promising candidate for the development of antiviral therapies against hand, foot, and mouth disease (HFMD) and other enterovirus-related illnesses. The use of antiviral agents in combination has become a cornerstone of treatment for many viral infections, offering the potential for synergistic efficacy, reduced toxicity, and a lower propensity for the development of drug resistance. While direct experimental data on this compound in combination with other antiviral agents is not yet available, this document provides a framework for exploring such combinations based on its mechanism of action and data from analogous antiviral strategies against enteroviruses.
Rationale for Combination Therapy
Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance therapeutic outcomes. For enteroviruses like EV71, a multi-pronged attack on the viral life cycle can be more effective than monotherapy. The primary goals of combination therapy are:
-
Synergistic Antiviral Effect: Achieving a greater antiviral effect than the sum of the individual drugs.
-
Reduced Risk of Drug Resistance: Simultaneously targeting multiple viral proteins or processes makes it more difficult for the virus to develop resistance mutations.
-
Dose Reduction and Lower Toxicity: Synergistic interactions may allow for the use of lower, less toxic concentrations of each drug.
Proposed Antiviral Combinations with this compound
Based on its mechanism as a 3C protease inhibitor, this compound could be rationally combined with antiviral agents that target different stages of the EV71 replication cycle. The following table summarizes potential combination partners, their mechanisms of action, and the rationale for the proposed combination.
| Potential Combination Partner | Viral Target/Mechanism of Action | Rationale for Combination with this compound (3Cpro Inhibitor) |
| Rupintrivir | 3C Protease Inhibitor | While targeting the same protein, slight differences in binding sites or mechanisms could lead to additive or synergistic effects. Combination may also enhance the barrier to resistance. |
| Itraconazole | Host Oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4) / Viral 3A protein | Targets host factors essential for viral replication, offering a complementary mechanism to the direct-acting this compound. Synergistic effects have been observed with another 3Cpro inhibitor, rupintrivir[1]. |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) inhibitor | Targets a different viral enzyme essential for genome replication. The combination of a protease inhibitor and a polymerase inhibitor is a clinically validated strategy for other RNA viruses. Synergistic effects have been observed with rupintrivir[1]. |
| Pleconaril | Viral Capsid (VP1) | Inhibits viral attachment and uncoating, an early stage of the viral life cycle. Combining an early-stage and a late-stage (polyprotein processing) inhibitor can provide a comprehensive blockade of viral replication. |
| Suramin | Viral Attachment/Entry Inhibitor | Blocks the initial interaction between the virus and host cell. This upstream inhibition complements the downstream activity of this compound. Additive effects have been seen with rupintrivir[1]. |
Experimental Protocols
In Vitro Antiviral Activity and Cytotoxicity Assays
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and potential combination agents.
Materials:
-
Vero cells (or other susceptible cell line)
-
EV71 (e.g., BrCr strain)
-
This compound and other test compounds
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Microplate reader
Protocol:
-
Cell Plating: Seed Vero cells in 96-well plates at a density of 1 x 104 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound and each combination agent in DMEM with 2% FBS.
-
Antiviral Assay: a. Remove the growth medium from the cells and infect with EV71 at a multiplicity of infection (MOI) of 0.01. b. After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the diluted compounds to the respective wells. c. Include virus control (cells with virus, no compound) and cell control (cells with medium, no virus) wells. d. Incubate the plates for 48-72 hours until the cytopathic effect (CPE) in the virus control wells is >90%. e. Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Cytotoxicity Assay: a. To parallel plates of uninfected cells, add the same serial dilutions of the compounds. b. Incubate for the same duration as the antiviral assay. c. Assess cell viability using the CellTiter-Glo® assay.
-
Data Analysis: Calculate the EC50 (concentration at which 50% of the CPE is inhibited) and CC50 (concentration at which 50% of the cells are killed) using a non-linear regression analysis. The selectivity index (SI) is calculated as CC50/EC50.
Combination Antiviral Assay and Synergy Analysis
Objective: To evaluate the antiviral effect of this compound in combination with other agents and to determine if the interaction is synergistic, additive, or antagonistic.
Protocol:
-
Checkerboard Dilution: Prepare a checkerboard matrix of dilutions for this compound and the combination agent in a 96-well plate. This involves serial dilutions of this compound along the rows and serial dilutions of the second drug along the columns.
-
Infection and Treatment: Follow the same infection and treatment protocol as the single-agent antiviral assay, adding the drug combinations from the checkerboard plate to the infected cells.
-
CPE Assessment: After incubation, assess the CPE in each well. This can be done visually or quantified using a cell viability assay as described above.
-
Synergy Analysis: Analyze the data using a synergy calculation program such as MacSynergy II[1]. This software calculates synergy scores based on the Bliss independence model.
-
Synergy: The observed antiviral effect is greater than the expected additive effect.
-
Additivity: The observed effect is equal to the expected additive effect.
-
Antagonism: The observed effect is less than the expected additive effect.
-
Plaque Reduction Assay
Objective: To confirm the antiviral activity of single agents and combinations by quantifying the reduction in infectious virus particles.
Materials:
-
6-well or 12-well plates
-
Agarose overlay (e.g., 2% agarose in 2x DMEM)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a dilution of EV71 that will produce 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period, remove the inoculum and overlay the cells with an agarose medium containing the desired concentrations of the single drugs or their combinations.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control.
Visualizations
Signaling Pathway: EV71 Replication Cycle and Antiviral Targets
Caption: EV71 replication cycle and targets of potential antiviral agents.
Experimental Workflow: Synergy Testing
Caption: Workflow for assessing the synergistic antiviral effects of drug combinations.
Conclusion
The development of effective antiviral therapies for EV71 and other enteroviruses is a significant unmet medical need. This compound, as a potent inhibitor of the viral 3C protease, is a valuable candidate for inclusion in combination regimens. The protocols and strategies outlined in these application notes provide a roadmap for the preclinical evaluation of this compound in combination with other antiviral agents. Such studies are crucial for identifying synergistic combinations that could lead to more effective and robust treatments for enteroviral infections.
References
Application Notes and Protocols for DC07090 in Enterovirus Protease Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human diseases, from the common cold to severe conditions like poliomyelitis and hand, foot, and mouth disease (HFMD). The replication of enteroviruses is critically dependent on the proteolytic processing of a large viral polyprotein into mature structural and non-structural proteins. This process is primarily mediated by two viral proteases, 2A (2Apro) and 3C (3Cpro). The 3C protease, in particular, is a highly conserved chymotrypsin-like cysteine protease that performs the majority of the cleavages of the viral polyprotein, making it an attractive target for antiviral drug development.[1]
DC07090 is a non-peptidyl small molecule inhibitor identified through structure-based virtual screening that has shown potent inhibitory activity against the 3C protease of Enterovirus 71 (EV71).[2] It acts as a reversible and competitive inhibitor, offering a valuable tool for studying the function of enterovirus 3C proteases in viral replication and pathogenesis.[2] These application notes provide detailed information and protocols for utilizing this compound as a chemical probe to investigate the multifaceted roles of enterovirus 3C proteases.
Quantitative Data
The following tables summarize the known quantitative data for this compound, providing a clear comparison of its inhibitory and cytotoxic properties.
Table 1: In Vitro Inhibitory Activity of this compound against Enterovirus 71 3C Protease
| Parameter | Value (µM) | Notes |
| IC50 | 21.72 ± 0.95 | Half-maximal inhibitory concentration against purified EV71 3Cpro.[2] |
| Ki | 23.29 ± 12.08 | Inhibition constant, indicating a reversible and competitive mode of inhibition.[2] |
Table 2: Antiviral and Cytotoxic Activity of this compound
| Parameter | Virus/Cell Line | Value (µM) | Selectivity Index (SI) |
| EC50 | Enterovirus 71 (EV71) | 22.09 ± 1.07 | > 9.05 |
| EC50 | Coxsackievirus A16 (CVA16) | 27.76 ± 0.88 | > 7.20 |
| CC50 | Human Rhabdomyosarcoma (RD) cells | > 200 | N/A |
EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect in cell culture.[2] CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[2] Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by enterovirus 3C protease and the experimental workflows for studying these processes using this compound.
Signaling Pathways
Enterovirus 3C protease plays a crucial role in evading the host's innate immune response by cleaving key cellular proteins involved in antiviral signaling pathways. This compound can be used to inhibit this cleavage and restore the host's antiviral response, making it a valuable tool for studying these interactions.
References
- 1. Enteroviral 3C protease cleaves N4BP1 to impair the host inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DC07090 in High-Throughput Screening for Novel Antiviral Agents
References
- 1. This compound dihydrochloride | EV71 3C Protease抑制剂 | MCE [medchemexpress.cn]
- 2. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]
- 3. Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Function and Mechanism of Enterovirus 71 (EV71) 3C Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | EV71 3C Protease抑制剂 | MCE [medchemexpress.cn]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
troubleshooting DC07090 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the enterovirus 71 (EV71) 3C protease inhibitor, DC07090, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptidyl small molecule inhibitor that targets the 3C protease (3Cpro) of enterovirus 71 (EV71), a key enzyme in the viral life cycle.[1] It functions as a reversible and competitive inhibitor of this protease.[1] By inhibiting EV71 3Cpro, this compound disrupts the processing of the viral polyprotein, which is essential for viral replication.[1] It has also demonstrated inhibitory effects on the replication of coxsackievirus A16 (CVA16).[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue encountered with hydrophobic small molecules like this compound.[2][3][4] While soluble in organic solvents such as DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. When the concentrated DMSO stock is diluted into the media, the abrupt change in solvent polarity causes the compound to crash out of solution, leading to precipitation.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for creating a concentrated stock solution of this compound. It is advisable to use a fresh, anhydrous grade of DMSO to prevent any moisture that could degrade the compound or reduce its solubility.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
To avoid precipitation, it is crucial to follow a proper dilution strategy. Instead of diluting your high-concentration DMSO stock directly into the aqueous cell culture medium, perform serial dilutions in 100% DMSO first to get closer to your final working concentration.[2] Then, add this lower concentration DMSO stock to your pre-warmed cell culture medium with vigorous mixing.[5] This gradual dilution helps to keep the compound in solution.
Q5: What is the maximum concentration of DMSO that my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, the ideal final concentration is typically kept at or below 0.1%.[2] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution
Symptoms:
-
Visible particles or cloudiness in the cell culture medium after adding the this compound stock solution.
-
Inconsistent experimental results.
Possible Causes:
-
Poor aqueous solubility of this compound.
-
Incorrect dilution method.
-
The final concentration of this compound exceeds its solubility limit in the media.
Solutions:
-
Optimize Dilution Protocol: Follow the recommended protocol for preparing working solutions.
-
Pre-warm Media: Warm the cell culture medium to 37°C before adding the this compound stock solution.[5]
-
Vigorous Mixing: Add the DMSO stock to the medium while vortexing or swirling the tube to ensure rapid and even dispersion.
-
Serum Content: The presence of fetal bovine serum (FBS) can sometimes aid in the solubilization of hydrophobic compounds through protein binding.[2][6] If using serum-free media, you may encounter more significant solubility challenges.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions for cell culture experiments to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming up to 37°C or brief sonication can be applied.
-
-
Perform Serial Dilutions in DMSO:
-
From your high-concentration stock, prepare intermediate stock solutions by performing serial dilutions in 100% DMSO.[2] For example, to achieve a final concentration of 10 µM in your well with a 1:1000 dilution, you would need a 10 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.[5]
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the pre-warmed cell culture medium.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid dispersion.[5] The final DMSO concentration in this working solution will be 0.1%.
-
-
Visual Inspection:
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider preparing a lower concentration working solution.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 20 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is representative and may vary based on the specific batch and purity of the compound.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Tolerance | Final DMSO Concentration | Notes |
| High | ≤ 0.5% | May be suitable for short-term experiments. |
| Standard | ≤ 0.1% | Recommended for most cell lines and long-term experiments.[2] |
| Low | ≤ 0.05% | For particularly sensitive cell lines. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing this compound.
Caption: Key factors in this compound solubility.
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
optimizing DC07090 concentration for maximum viral inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of DC07090 for maximum viral inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptidyl small molecule inhibitor that targets the 3C protease (3Cpro) of Enterovirus 71 (EV71), the causative agent of Hand, Foot, and Mouth Disease (HFMD).[1] Its mechanism of action is through reversible and competitive inhibition of the 3Cpro enzyme.[1] This viral enzyme is crucial for the lifecycle of the virus as it is responsible for cleaving the viral polyprotein into functional viral proteins. By inhibiting 3Cpro, this compound effectively halts viral replication.
Q2: Against which viruses is this compound effective?
A2: this compound has demonstrated inhibitory activity against Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16).[1]
Q3: What are the key parameters to consider when designing an experiment with this compound?
A3: The key parameters to consider are the optimal concentration of this compound, the cell line used, the viral strain, the multiplicity of infection (MOI), and the incubation time. It is also crucial to assess the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
Q4: How does the EV71 3C protease, the target of this compound, affect host cell signaling?
A4: The EV71 3C protease is known to cleave several host cell proteins, thereby disrupting critical cellular processes, including innate immune signaling and apoptosis. For instance, it can cleave proteins involved in the RIG-I and TLR3 signaling pathways, such as MAVS, MDA5, and TRIF, to evade the host's antiviral response.[2] It can also cleave proteins like PinX1 to promote apoptosis, which may facilitate viral release.[3] By inhibiting the 3C protease, this compound can prevent these disruptions.
Data Presentation
Table 1: In Vitro Activity of this compound against Enterovirus 71 (EV71)
| Parameter | Value | Description | Reference |
| IC50 | 21.72 ± 0.95 µM | The concentration of this compound that inhibits 50% of the EV71 3C protease activity in an enzymatic assay. | [1] |
| EC50 | 22.09 ± 1.07 µM | The concentration of this compound that inhibits 50% of EV71 replication in a cell-based assay. | [1] |
| CC50 | > 200 µM | The concentration of this compound that causes 50% cytotoxicity in host cells. A higher value indicates lower cytotoxicity. | [1] |
| Selectivity Index (SI) | > 9.05 | Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window. | [1] |
Table 2: In Vitro Activity of this compound against Coxsackievirus A16 (CVA16)
| Parameter | Value | Description | Reference |
| EC50 | 27.76 ± 0.88 µM | The concentration of this compound that inhibits 50% of CVA16 replication in a cell-based assay. | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
96-well plates
-
Host cells (e.g., RD cells)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plates for 24-48 hours (this should correspond to the duration of your viral inhibition assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Viral Inhibition Assay (Plaque Reduction Assay)
This protocol is used to determine the effective concentration of this compound for inhibiting viral replication.
Materials:
-
6-well plates
-
Confluent monolayer of host cells (e.g., RD cells)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Serum-free medium
-
Overlay medium (e.g., 2x MEM containing 2% agarose)
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with host cells and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus in serum-free medium.
-
Prepare different concentrations of this compound in serum-free medium.
-
Pre-treat the cell monolayers with the different concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value.
Viral Load Quantification (RT-qPCR)
This protocol is used to quantify the amount of viral RNA in infected cells treated with this compound.
Materials:
-
24-well plates
-
Host cells
-
Virus stock
-
This compound stock solution
-
RNA extraction kit
-
RT-qPCR primers and probes specific for the viral genome
-
RT-qPCR master mix and instrument
Procedure:
-
Seed 24-well plates with host cells and incubate overnight.
-
Treat the cells with different concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a specific MOI.
-
After the desired incubation period (e.g., 24 hours), harvest the cells.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Perform one-step or two-step RT-qPCR using primers and probes specific for a conserved region of the viral genome.
-
Use a standard curve of a known quantity of viral RNA to determine the absolute copy number of viral RNA in each sample.
-
Calculate the reduction in viral RNA levels in this compound-treated cells compared to untreated controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at expected effective concentrations. | 1. Incorrect calculation of this compound concentration. 2. Cell line is particularly sensitive to the compound. 3. Contamination of the compound or culture. | 1. Double-check all calculations and dilutions. 2. Perform a dose-response cytotoxicity assay to determine the precise CC50 for your specific cell line. 3. Use a different, less sensitive cell line if possible. 4. Ensure sterile techniques and use fresh reagents. |
| Inconsistent or no viral inhibition. | 1. this compound is degraded. 2. Incorrect viral titer or MOI. 3. The viral strain is resistant to this compound. 4. Suboptimal assay conditions. | 1. Store this compound stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Re-titer your virus stock. Optimize the MOI for your specific cell line and assay duration. 3. Sequence the 3C protease gene of your viral strain to check for mutations. 4. Optimize incubation times and ensure proper mixing of reagents. |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| EC50 value is significantly higher than published values. | 1. Different cell line or viral strain used. 2. High serum concentration in the medium (protein binding). 3. Assay endpoint is too late. | 1. The efficacy of this compound can vary between cell types and viral strains. Establish a baseline for your specific experimental system. 2. Perform viral inhibition assays in low-serum or serum-free medium. 3. Optimize the assay duration. A shorter incubation time may yield a lower EC50. |
Visualizations
Caption: this compound inhibits the EV71 3C protease, halting viral polyprotein cleavage.
Caption: this compound prevents EV71 3C protease from cleaving key innate immunity proteins.
Caption: A stepwise workflow for optimizing this compound concentration.
References
potential off-target effects of DC07090 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of DC07090 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a novel, non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro).[1] It functions as a reversible and competitive inhibitor of this viral protease, which is essential for the viral life cycle.[1]
Q2: Has this compound shown activity against other viral proteases?
A2: Yes, in addition to its activity against EV71 3Cpro, this compound has been shown to inhibit the replication of coxsackievirus A16 (CVA16).[1] This suggests a potential for broader activity against other picornaviruses.
Q3: What is the reported cytotoxicity of this compound?
A3: In initial studies, this compound exhibited no apparent toxicity, with a 50% cytotoxic concentration (CC50) greater than 200 μM.[1]
Q4: Are there any known off-target effects of this compound in human cells?
A4: Currently, there is no published data specifically identifying off-target interactions of this compound with human cellular proteins. However, as with any small molecule inhibitor, the potential for off-target effects should be carefully considered and investigated.
Q5: What are the general mechanisms by which small molecules like this compound can cause off-target effects?
A5: Off-target effects can occur through several mechanisms, including:
-
Structural Similarity of Binding Sites: The inhibitor may bind to unintended host cell proteins that have a binding pocket structurally similar to the on-target viral protease.
-
Compound Promiscuity: The chemical structure of the compound may predispose it to interact with multiple proteins.
-
High Compound Concentrations: Using concentrations significantly above the effective concentration for on-target activity increases the likelihood of binding to lower-affinity off-target molecules.
Troubleshooting Guides
This section provides guidance for addressing specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Scenario: You observe a cellular effect (e.g., changes in cell morphology, proliferation, or signaling pathways) that is not readily explained by the inhibition of EV71 3Cpro.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment to ensure the phenotypic effect correlates with the known potency of this compound against its target.
-
If available, use a structurally unrelated inhibitor of EV71 3Cpro. If this compound elicits the same phenotype, it strengthens the evidence for an on-target effect.
-
-
Evaluate Potential Off-Target Classes:
-
Kinase Inhibition: Given that many inhibitors target ATP-binding pockets, a common source of off-target effects is the inhibition of host cell kinases. Consider performing a broad-spectrum kinase inhibitor profiling assay.
-
Protease Inhibition: Assess the effect of this compound on a panel of human proteases to identify potential off-target proteolytic enzymes.
-
-
Proteomic Approaches for Target Deconvolution:
-
Chemical Proteomics: Employ techniques like affinity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify cellular proteins that directly bind to this compound.
-
Thermal Proteome Profiling (TPP): This method can identify protein targets by observing changes in their thermal stability upon compound binding.
-
Issue 2: Observed Cytotoxicity at Lower Than Expected Concentrations
Scenario: You observe significant cytotoxicity in your cellular model at concentrations of this compound that are close to or below the reported CC50 of >200 μM.
Troubleshooting Steps:
-
Cell Line Specificity:
-
The reported CC50 value may be specific to the cell line used in the original study. Determine the CC50 of this compound in your specific cellular model using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Mechanism of Cell Death:
-
Investigate the mode of cell death (e.g., apoptosis, necrosis) using assays such as caspase activation assays or annexin V staining. This can provide clues about the pathways being affected.
-
-
Mitochondrial Toxicity Assessment:
-
Off-target effects on mitochondrial function are a common cause of drug-induced toxicity. Evaluate mitochondrial membrane potential and oxygen consumption in the presence of this compound.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for presenting your own experimental data on potential off-target effects.
Table 1: On-Target and Cross-Reactivity Profile of this compound
| Target | Assay Type | IC50 (μM) | EC50 (μM) | Ki (μM) | CC50 (μM) | Reference |
| EV71 3Cpro | Enzyme Inhibition | 21.72 ± 0.95 | - | 23.29 ± 12.08 | > 200 | [1] |
| EV71 | Viral Replication | - | 22.09 ± 1.07 | - | > 200 | [1] |
| CVA16 | Viral Replication | - | 27.76 ± 0.88 | - | > 200 | [1] |
Table 2: Template for Off-Target Kinase Profiling Data
| Off-Target Kinase | % Inhibition at 10 μM | IC50 (μM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 μL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: Kinase Inhibition Assay (Example)
Note: This is a general protocol. Specific details will vary depending on the kinase and the assay platform.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction.
-
Detect the phosphorylated substrate using a method such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathway of On-Target Action
Caption: On-target action of this compound inhibiting the EV71 3C protease.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for investigating potential off-target effects.
Logical Relationship for Troubleshooting Cytotoxicity
Caption: Troubleshooting guide for unexpected cytotoxicity of this compound.
References
Technical Support Center: Assessing the Cytotoxicity of DC07090 Using an MTT Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are assessing the cytotoxicity of the novel compound DC07090 using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity being evaluated?
A1: this compound is a novel, non-peptidyl small molecule inhibitor that targets the 3C protease (3Cpro) of human enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease.[1] While this compound is designed to be specific for the viral protease, which is not present in human cells, it is crucial to assess its potential toxic effects on host cells (cytotoxicity) as part of its preclinical safety evaluation.[2] The MTT assay is a standard method for this initial cytotoxicity screening.
Q2: What is the principle of the MTT assay?
A2: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[2] This insoluble formazan is then solubilized, and the absorbance of the resulting purple solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2] The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.
Q3: What is a typical concentration range of this compound to use in an MTT assay?
A3: For a novel compound like this compound, it is recommended to test a wide range of concentrations to determine its cytotoxic potential. A good starting point would be a serial dilution spanning from a low nanomolar range to a high micromolar range (e.g., 0.1 µM to 200 µM or higher). Since existing data suggests this compound has low toxicity with a 50% cytotoxic concentration (CC50) greater than 200 µM, extending the concentration range beyond this point may be necessary to determine an accurate CC50 value.[1]
Q4: How should I interpret the results of my MTT assay with this compound?
A4: The results are typically plotted as cell viability (%) versus the concentration of this compound. A decrease in absorbance compared to the untreated control indicates a reduction in cell viability. From this dose-response curve, you can calculate the CC50, which is the concentration of this compound that reduces cell viability by 50%.[3] A high CC50 value suggests low cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance in "no cell" control wells | - Contamination of the culture medium with bacteria or yeast.[4][5]- Phenol red in the medium can interfere with absorbance readings.[2]- this compound may be colored or may interact with the MTT reagent. | - Use sterile techniques and check the medium for contamination before use.[4][5]- Use a background control with medium and this compound but no cells to subtract from the readings.[2]- If possible, use phenol red-free medium for the assay.[6] |
| Absorbance values are too low across the entire plate | - The cell seeding density is too low.[5]- The incubation time with the MTT reagent was too short.[5]- The formazan crystals were not fully dissolved.[7] | - Optimize the cell seeding density for your specific cell line to ensure absorbance values for untreated cells are in the linear range (typically 0.75-1.25).[4]- Increase the incubation time with the MTT reagent (e.g., from 2 hours to 4 hours).[4]- Ensure complete solubilization of formazan crystals by gentle pipetting or longer incubation with the solubilization solution.[7] |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors when adding this compound, MTT reagent, or solubilization solution. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for greater consistency. |
| Increased absorbance at high concentrations of this compound | - The compound may be increasing cellular metabolic activity at certain concentrations.[8]- this compound might be chemically reducing the MTT reagent.[8] | - Visually inspect the cells under a microscope for signs of stress or morphological changes.[8]- Run a control with this compound and MTT in cell-free medium to check for direct reduction of MTT.[8] |
Quantitative Data Summary
The following table summarizes the known cytotoxic activity of this compound.
| Compound | Cell Line | Assay | Cytotoxicity (CC50) | Reference |
| This compound | Not specified | Not specified | > 200 µM | [1] |
Experimental Protocols
Detailed Methodology for MTT Assay to Assess this compound Cytotoxicity
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same concentration of the solvent used to dissolve this compound.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the % cell viability against the concentration of this compound to generate a dose-response curve and determine the CC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: A plausible signaling pathway for off-target cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.asm.org [journals.asm.org]
how to minimize DC07090 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of DC07090, a non-peptidyl small molecule inhibitor of the enterovirus 71 (EV71) 3C protease. The following resources are designed to help minimize compound degradation and troubleshoot common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a novel, reversible, and competitive small molecule inhibitor of the enterovirus 71 (EV71) 3C protease (3Cpro).[1] This protease is essential for the viral life cycle, and by inhibiting it, this compound blocks viral replication.[1] It has also been shown to inhibit the replication of coxsackievirus A16 (CVA16).[1]
Q2: What is the general chemical nature of this compound?
A: this compound is a heterocyclic compound that contains both oxazole and pyridine moieties.[1] Understanding the chemistry of these ring systems can help in predicting potential stability issues. Oxazoles, for instance, can be sensitive to oxidation and strong acids.[2][3][4]
Q3: How should I prepare stock solutions of this compound?
A: It is recommended to prepare a high-concentration stock solution in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). For compounds of 10 mg or less, solvent can be added directly to the vial. For larger quantities, it is advisable to weigh out the desired amount for stock solution preparation. Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
Q4: How should I store this compound?
A: Solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, stock solutions are generally stable for up to one month at -20°C or up to six months at -80°C.
Q5: My this compound solution has precipitated. What should I do?
A: Precipitation can occur if the compound's solubility in the working buffer is exceeded. When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so gradually while mixing. If precipitation is observed, you can try to redissolve the compound by gentle warming (not exceeding 50°C) or sonication. However, it is best to prepare fresh dilutions and ensure the final DMSO concentration in your assay is low (typically <0.5%) and does not affect the biological system.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzyme inhibition assays.
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the DMSO stock solution for each experiment. | Repeated freeze-thaw cycles or prolonged storage of working solutions in aqueous buffers can lead to degradation. |
| Protect stock solutions and experimental setups from light. | Heterocyclic compounds can be light-sensitive. | |
| Ensure the pH of the assay buffer is within a neutral and stable range for the compound. | Extreme pH can accelerate the degradation of small molecules. | |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, use spectrophotometry for quantification, provided you have the necessary parameters. | Errors in weighing or dilution can lead to incorrect final concentrations. |
| Assay Conditions | Optimize the enzyme and substrate concentrations. For competitive inhibitors, high substrate concentrations can mask the inhibitor's effect.[5] | The apparent potency of an inhibitor can be influenced by the assay setup. |
| Vary the pre-incubation time of the enzyme with this compound before adding the substrate. | To ensure that the binding between the enzyme and inhibitor has reached equilibrium. |
Issue 2: High variability in results from cell-based antiviral assays.
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Instability in Media | Minimize the time this compound is in the cell culture medium before and during the assay. Prepare fresh compound-media solutions for each experiment. | Components in cell culture media, such as cysteine and certain metal ions, can potentially interact with and degrade small molecules over time.[6][7] |
| Perform a stability test of this compound in your specific cell culture medium by incubating it for the duration of your experiment and then testing its activity. | This will help determine if the medium is causing significant degradation. | |
| Poor Cell Permeability | If the expected antiviral effect is not observed, consider the possibility of low cell permeability. | This compound needs to enter the host cells to inhibit the viral protease. |
| Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. | High concentrations of the compound or the solvent (DMSO) can be toxic to cells, leading to misleading results. |
Data Presentation
Table 1: General Handling and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | More stable for long-term storage. |
| Storage Temperature (Solid) | -20°C or -80°C | Minimizes degradation. |
| Stock Solution Solvent | High-quality, anhydrous DMSO | Good solubility for many organic small molecules. |
| Storage Temperature (Stock Solution) | -20°C (short-term, <1 month), -80°C (long-term, <6 months) | Prevents degradation in solution. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can cause degradation. |
| Protection | Protect from light and moisture | Light and moisture can accelerate the degradation of heterocyclic compounds. |
Table 2: Summary of this compound In Vitro Activity
| Parameter | Value | Target |
| IC50 | 21.72 ± 0.95 µM | EV71 3Cpro |
| EC50 | 22.09 ± 1.07 µM | EV71 replication |
| EC50 | 27.76 ± 0.88 µM | CVA16 replication |
| Ki | 23.29 ± 12.08 µM | EV71 3Cpro |
| CC50 | > 200 µM | - |
| Data sourced from a study on the identification and biochemical characterization of this compound.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mM). Mix well by vortexing until the compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in the appropriate assay buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO in the assay is below the level that affects your experimental system (typically <0.5%).
Protocol 2: General Workflow for an In Vitro Antiviral Assay
This protocol provides a general framework. Specific details such as cell type, virus titer, and incubation times should be optimized for your particular experimental setup.
-
Cell Seeding: Seed host cells (e.g., RD cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate under standard cell culture conditions.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the prepared dilutions of this compound to the wells.
-
Infect the cells with EV71 at a predetermined multiplicity of infection (MOI).
-
Include appropriate controls: cells with virus but no compound (positive control), cells with compound but no virus (cytotoxicity control), and cells with neither (negative control).
-
-
Incubation: Incubate the plate for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) (e.g., 48-72 hours).
-
Assessment of Antiviral Activity: Evaluate the antiviral effect by a suitable method, such as:
-
CPE Inhibition Assay: Visually score the inhibition of virus-induced cell death under a microscope.
-
Cell Viability Assay: Use assays like MTT or CellTiter-Glo® to quantify the number of viable cells.
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits the viral effect by 50%.
Mandatory Visualization
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in DC07090 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing DC07090, a non-peptidyl small molecule inhibitor of Enterovirus 71 (EV71) 3C protease (3Cpro). This compound is a reversible and competitive inhibitor of its target. The expected outcome of this compound treatment is the inhibition of EV71 replication.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Q1: Why am I not observing any inhibition of EV71 replication in my cell-based assay?
Possible Cause 1: Suboptimal Compound Concentration
Your concentration of this compound may be too low to effectively inhibit viral replication in the specific cell line and under the conditions used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine the half-maximal effective concentration (EC50) in your specific assay.
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh stock of this compound.
-
Possible Cause 2: Cell Line Specificity
The susceptibility of different cell lines to EV71 infection and the intracellular activity of this compound can vary.
-
Troubleshooting Steps:
-
Confirm Cell Line Susceptibility: Ensure your chosen cell line is highly permissive to the strain of EV71 you are using.
-
Consider Compound Permeability: While this compound has shown cellular activity, its uptake and efflux can differ between cell types.
-
Possible Cause 3: Assay-Related Issues
Problems with the viral replication assay itself can lead to a lack of observable inhibition.
-
Troubleshooting Steps:
-
Virus Titer: Ensure you are using an appropriate multiplicity of infection (MOI). A very high MOI may overwhelm the inhibitory capacity of the compound.
-
Incubation Time: The timing of compound addition relative to infection and the total incubation time can impact the results. Optimize these parameters for your specific experimental setup.
-
Readout Method: Verify that your method for quantifying viral replication (e.g., CPE observation, plaque assay, qPCR) is sensitive and functioning correctly.
-
Q2: The compound is showing significant cytotoxicity in my cell-based assays.
Possible Cause 1: Compound Concentration
At high concentrations, this compound may exhibit off-target effects leading to cellular toxicity.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration 50 (CC50): Perform a cell viability assay to determine the concentration of this compound that reduces cell viability by 50%. This will help you establish a therapeutic window.
-
Use Lower Concentrations: For antiviral assays, use concentrations of this compound that are well below the CC50 value.
-
Possible Cause 2: Solvent Toxicity
The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Troubleshooting Steps:
-
Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Include a Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent as your experimental groups.
-
Q3: I am seeing inconsistent results between my biochemical (enzymatic) and cell-based assays.
Possible Cause 1: Differences in Assay Conditions
The conditions of an in vitro enzymatic assay are highly controlled and do not fully recapitulate the complex environment inside a cell.
-
Troubleshooting Steps:
-
Compound Stability: this compound may be less stable in the complex environment of cell culture media compared to the buffer used in an enzymatic assay.
-
Cellular Metabolism: The compound may be metabolized by the cells into a less active form.
-
Efflux Pumps: Cells may actively transport this compound out, reducing its intracellular concentration.
-
Possible Cause 2: Indirect Antiviral Effects
In a cell-based assay, the observed effect may not be solely due to the direct inhibition of the 3C protease.
-
Troubleshooting Steps:
-
Consider Off-Target Effects: At higher concentrations, this compound might be interacting with other cellular components, leading to an antiviral effect that is not seen in a purified enzyme assay.
-
Time-of-Addition Assay: To confirm that the compound targets an early stage of viral replication (consistent with 3Cpro inhibition), perform a time-of-addition experiment.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 21.72 ± 0.95 µM | The concentration of this compound that inhibits 50% of the EV71 3C protease activity in an enzymatic assay.[2] |
| EC50 | 22.09 ± 1.07 µM | The concentration of this compound that inhibits 50% of EV71 replication in a cell-based assay.[2] |
| CC50 | > 200 µM | The concentration of this compound that causes a 50% reduction in cell viability.[2] |
| Ki | 23.29 ± 12.08 µM | The inhibition constant, indicating the binding affinity of this compound to the EV71 3C protease.[2] |
Experimental Protocols
EV71 3C Protease Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of this compound against the EV71 3C protease using a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents and Materials:
-
Purified recombinant EV71 3C protease
-
FRET-based peptide substrate (e.g., Dabcyl-KEALFQGPPQFE-Edans)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 5 mM DTT
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells.
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the EV71 3C protease to each well to a final concentration of approximately 1 µM.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET peptide substrate to each well to a final concentration of 10-20 µM.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (Cytotoxicity) Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
-
Reagents and Materials:
-
Permissive cell line (e.g., RD or Vero cells)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 48-72 hours) under normal cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
EV71 Replication Assay (Viral Titer Reduction)
This protocol is a general guideline for a viral titer reduction assay to determine the EC50 of this compound.
-
Reagents and Materials:
-
Permissive cell line
-
EV71 virus stock of known titer
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Infect the cells with EV71 at a low MOI (e.g., 0.01).
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours), or until significant cytopathic effect (CPE) is observed in the vehicle control wells.
-
Collect the supernatant from each well.
-
Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Mandatory Visualizations
Caption: EV71 lifecycle and the inhibitory action of this compound on polyprotein cleavage.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
DC07090 Technical Support Center: Stability in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of DC07090 in various buffer solutions. As specific stability data for this compound is not publicly available, this guide offers general protocols, troubleshooting advice, and illustrative data to help you design and execute your own stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in my experimental buffer?
The stability of this compound is paramount for obtaining reliable and reproducible experimental results. If the compound degrades in your buffer, its effective concentration will decrease over time, potentially leading to an underestimation of its potency (e.g., IC50 or EC50 values). Degradation products could also interfere with your assay or exhibit off-target effects.
Q2: What are the common causes of small molecule degradation in aqueous solutions?
Several factors can contribute to the degradation of a small molecule like this compound in a buffer solution. The main chemical degradation pathways include hydrolysis, oxidation, and photolysis.[1][2] The rate of these reactions is often influenced by the pH, temperature, and presence of light or oxidizing agents in the buffer.[2][3]
Q3: I have no prior stability data for this compound. Where should I begin?
When stability data is unavailable, a good starting point is to perform a preliminary stability screen. This involves incubating this compound in a few common buffers at different pH values (e.g., pH 5, 7.4, and 9) and temperatures (e.g., room temperature and 37°C) for a set period (e.g., 24 hours). The remaining concentration of this compound can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: How should I prepare my stock solution of this compound for stability studies?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO), in which it is known to be soluble. This stock solution can then be diluted into your aqueous buffer for the stability experiments. Ensure the final concentration of DMSO in your aqueous solution is low (ideally ≤ 0.5% v/v) to avoid solvent effects.[4]
Troubleshooting Guide: Stability of this compound
Issue: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the final aqueous solution. This is a common issue for hydrophobic small molecules.[4]
-
Solution:
-
Reduce the Final Concentration: Try lowering the final concentration of this compound in your working solution.
-
Optimize Co-solvent Percentage: While keeping the DMSO concentration as low as possible, you might need to slightly increase it, but be mindful of its potential effects on your assay.
-
Use a Different Buffer or Add Excipients: Consider screening different buffers or adding solubility-enhancing excipients, though this may require significant validation.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or sonicating it can help dissolve the compound. However, be cautious as heat can also accelerate degradation.[4]
-
Issue: The activity of this compound in my in-vitro assay decreases over the course of the experiment.
-
Possible Cause: This is a strong indication that this compound may be unstable under your assay conditions (e.g., buffer composition, pH, temperature).
-
Solution:
-
Perform a Time-Course Stability Study: Incubate this compound in your assay buffer under the exact conditions of your experiment (temperature, light, etc.). Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining this compound concentration by HPLC.
-
Adjust Assay Protocol: If instability is confirmed, consider reducing the incubation time of your assay or preparing fresh compound dilutions immediately before use for each experiment.
-
Issue: I see new peaks appearing in my HPLC chromatogram during my stability study.
-
Possible Cause: The appearance of new peaks that are not present at the initial time point suggests that this compound is degrading into other compounds.
-
Solution:
-
Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. Understanding the structure of the degradants can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
-
Modify Buffer Conditions: If the degradation is pH-dependent, adjusting the pH of your buffer may improve stability. If oxidation is suspected, consider degassing your buffer or adding antioxidants, though this may interfere with your biological system.
-
Data Presentation
The following table presents hypothetical stability data for this compound to illustrate how such data can be clearly summarized.
Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental results for this compound.
| Buffer (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound (Hypothetical) |
| Sodium Acetate | 5.0 | 25 | 24 | 95.2 ± 2.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 24 | 92.5 ± 3.5 |
| TRIS | 8.5 | 25 | 24 | 85.1 ± 4.2 |
| Sodium Acetate | 5.0 | 37 | 24 | 88.7 ± 2.8 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 | 81.3 ± 3.9 |
| TRIS | 8.5 | 37 | 24 | 65.4 ± 5.1 |
Experimental Protocols
Protocol 1: Preliminary Stability Screening of this compound
This protocol outlines a general method for an initial assessment of this compound stability in different buffers.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a set of aqueous buffers (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM PBS pH 7.4, 50 mM TRIS pH 8.5).
-
Prepare working solutions: Dilute the this compound stock solution into each buffer to a final concentration of 20 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.2%).
-
Initial Sample (T=0): Immediately after preparation, take an aliquot from each working solution and quench with an equal volume of a strong solvent like acetonitrile. This will be your T=0 reference sample.
-
Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 25°C and 37°C) for a fixed period (e.g., 24 hours). Protect the samples from light to minimize photodegradation.
-
Final Sample (T=24): After 24 hours, take an aliquot from each incubated solution and quench with an equal volume of acetonitrile.
-
Analysis: Analyze all T=0 and T=24 samples by a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining at T=24 relative to the T=0 sample for each condition.
Protocol 2: Kinetic Stability Study of this compound
This protocol is for determining the degradation rate of this compound in a specific buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the aqueous buffer of interest.
-
Prepare the working solution: Dilute the this compound stock solution into the buffer to the desired final concentration (e.g., 20 µM).
-
Incubation: Incubate the working solution under the desired conditions (e.g., 37°C).
-
Time-Course Sampling: Take aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). Quench each aliquot immediately with an equal volume of acetonitrile.
-
Analysis: Analyze all samples by HPLC.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation t½ = 0.693/k.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for small molecules.
References
addressing batch-to-batch variability of synthesized DC07090
Welcome to the DC07090 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and questions regarding the synthesized small molecule inhibitor, this compound. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro).[1][2] It functions as a reversible and competitive inhibitor of this viral enzyme.[1] The 3C protease is crucial for the EV71 life cycle, as it is responsible for processing the viral polyprotein into mature viral proteins required for replication.[3][4] By inhibiting 3Cpro, this compound effectively blocks viral replication.[1][5]
Q2: What are the common causes of batch-to-batch variability when synthesizing this compound?
While a specific, publicly available synthesis protocol for this compound is not detailed in the provided search results, general principles of organic synthesis suggest that batch-to-batch variability can arise from several factors:
-
Purity of Starting Materials: The purity of initial reagents and starting materials can significantly impact the outcome of the synthesis, potentially leading to the formation of impurities.[6]
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, pressure, stirring speed, and reaction time can affect reaction kinetics and the impurity profile of the final product.[6][7]
-
Solvent Quality: The grade and purity of solvents used in the synthesis and purification steps can influence the reaction and the final purity of the compound.[6]
-
Purification Methods: Inconsistencies in purification techniques, such as chromatography or crystallization, can lead to variations in the purity and impurity profile of the final compound between batches.[6]
-
Scale of Synthesis: Scaling up the synthesis from a smaller to a larger scale can introduce variability if reaction conditions are not appropriately optimized for the larger scale.
Q3: How can I assess the quality and consistency of a new batch of synthesized this compound?
A comprehensive quality control (QC) strategy employing various analytical techniques is essential to ensure the identity, purity, and consistency of each batch of this compound. The following table summarizes key analytical methods and their purposes.[8][9][10]
| Analytical Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Separates the target compound from impurities, allowing for the determination of purity (as a percentage of the main peak area) and quantification against a reference standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity identification | Confirms the molecular weight of this compound and helps in identifying the molecular weights of any impurities present.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity | Provides detailed information about the chemical structure of the compound, confirming its identity. It can also be used to assess purity by identifying signals from impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity confirmation | Provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds, which can be compared to a reference spectrum to confirm identity.[9] |
| Elemental Analysis | Confirmation of elemental composition | Determines the percentage of carbon, hydrogen, nitrogen, and other elements in the compound, which should match the theoretical values for the molecular formula of this compound. |
Q4: My experimental results with a new batch of this compound are inconsistent with previous batches. What should I do?
Inconsistent results are a common indicator of batch-to-batch variability. The following troubleshooting guide provides a systematic approach to identify and resolve the issue.
Troubleshooting Guide: Inconsistent Experimental Results
This guide will help you navigate the troubleshooting process when you suspect batch-to-batch variability in your synthesized this compound.
Experimental Protocols
Protocol 1: Purity and Identity Confirmation of this compound by HPLC and LC-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas to determine the purity of the compound.
-
-
LC-MS Analysis:
-
Use the same LC conditions as above.
-
The outlet of the HPLC is connected to a mass spectrometer (e.g., ESI-QTOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Mass Range: Scan a range appropriate for the molecular weight of this compound.
-
Analysis: Confirm the presence of the expected molecular ion peak for this compound. Analyze any other significant peaks to identify potential impurities.
-
Protocol 2: In Vitro EV71 3C Protease Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound.
-
Reagents:
-
Recombinant EV71 3C protease.
-
A fluorogenic peptide substrate for 3C protease (e.g., a FRET-based substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the 3C protease to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways
Inhibition of EV71 3C Protease by this compound and its Impact on Host Cell Signaling
The EV71 3C protease plays a critical role in viral replication and in counteracting the host's innate immune response. By inhibiting this protease, this compound can prevent the cleavage of several key host proteins, thereby restoring the cell's antiviral defenses. The following diagram illustrates the signaling pathways affected by EV71 3C protease and the point of intervention by this compound.
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening (2016) | Guang-Hui Ma | 30 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Luteoloside Acts as 3C Protease Inhibitor of Enterovirus 71 In Vitro | PLOS One [journals.plos.org]
- 5. Inhibition of enterovirus 71 replication and viral 3C protease by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Quality control of small molecules - Kymos [kymos.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Comparative Analysis of the Anti-EV71 Efficacy of DC07090 and Rupintrivir
For Researchers, Scientists, and Drug Development Professionals
Enterovirus 71 (EV71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications and fatalities, particularly in young children. The development of effective antiviral therapies is a critical unmet medical need. Both DC07090 and rupintrivir have emerged as inhibitors of the EV71 3C protease (3Cpro), a viral enzyme essential for processing the viral polyprotein and thus crucial for viral replication. This guide provides a detailed comparison of the efficacy of these two compounds against EV71, supported by available experimental data.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and rupintrivir against EV71.
| Compound | Assay Type | Target | Value | Cell Line/Model | Citation |
| This compound | Enzyme Inhibition | EV71 3C Protease | IC₅₀: 21.72 ± 0.95 µM | - | |
| Antiviral Activity | EV71 Replication | EC₅₀: 22.09 ± 1.07 µM | - | ||
| Cytotoxicity | - | CC₅₀: > 200 µM | - | ||
| Rupintrivir | Enzyme Inhibition | EV71 3C Protease | IC₅₀: 2.3 ± 0.5 µM | - | [1] |
| Antiviral Activity | EV71 Replication | EC₅₀: ~1 nM | RD cells | [1][2] | |
| In vivo Efficacy | EV71 Infection | 90.9% survival at 0.1 mg/kg | Murine model | [3][4] |
Table 1: Comparative in vitro and in vivo efficacy of this compound and Rupintrivir against EV71.
Mechanism of Action: Targeting the EV71 3C Protease
Both this compound and rupintrivir exert their antiviral activity by inhibiting the EV71 3C protease. This viral protease is responsible for cleaving the viral polyprotein into functional structural and non-structural proteins. By inhibiting this enzyme, both compounds effectively halt the viral replication cycle.
Furthermore, the EV71 3C protease has been shown to cleave several host proteins, thereby disrupting the host's innate immune response. This interference with host cell function contributes to the virus's ability to evade the immune system and establish a productive infection. The inhibition of 3C protease by this compound and rupintrivir may therefore also help to preserve the host's antiviral defenses.
Experimental Protocols
EV71 3C Protease Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the EV71 3C protease.
Methodology:
-
Reagents and Materials:
-
Recombinant EV71 3C protease.
-
Fluorogenic peptide substrate containing the 3C protease cleavage site (e.g., Dabcyl-RTATVQGPSLDFE-Edans).[1]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT).
-
Test compounds (this compound or rupintrivir) at various concentrations.
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The EV71 3C protease is pre-incubated with varying concentrations of the test compound in the assay buffer for a specified time (e.g., 30 minutes at 30°C).
-
The fluorogenic peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).[5]
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
Objective: To evaluate the ability of a compound to inhibit EV71 replication in a cell culture model.
Methodology:
-
Cells and Virus:
-
Human rhabdomyosarcoma (RD) cells.
-
EV71 virus stock with a known titer (plaque-forming units [PFU]/mL).
-
-
Procedure:
-
RD cells are seeded in 24-well plates and grown to form a confluent monolayer.
-
The cells are pre-treated with various concentrations of the test compound for a defined period.
-
The cells are then infected with a known amount of EV71 (e.g., 100 PFU).
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing the test compound and a gelling agent (e.g., carboxymethylcellulose or Avicel).[6][7]
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are fixed and stained with a solution like crystal violet to visualize the plaques.
-
The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the untreated virus control.
-
The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.
-
In Vivo Murine Model of EV71 Infection
Objective: To assess the in vivo efficacy of an antiviral compound against a lethal EV71 challenge in a mouse model.
Methodology:
-
Animal Model:
-
Suckling mice (e.g., ICR strain) are highly susceptible to EV71 infection.
-
-
Procedure:
-
One-day-old suckling mice are intracerebrally inoculated with a lethal dose of EV71.
-
The mice are then treated with the test compound (e.g., rupintrivir at 0.1 mg/kg) or a vehicle control (e.g., DMSO) via intraperitoneal injection at specified time points post-infection.[3][4]
-
The mice are monitored daily for clinical signs of disease (e.g., limb paralysis) and survival for a period of typically 14-21 days.
-
The survival rates between the treated and control groups are compared to determine the protective efficacy of the compound.
-
For more detailed analysis, tissues (e.g., brain, muscle) can be collected for virological (e.g., viral load by qRT-PCR) and histological examination.
-
Visualizations
References
- 1. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 5. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]
- 6. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DC07090 and Other Non-Peptidyl 3C Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptidyl 3C protease inhibitor DC07090 with other notable inhibitors in its class. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in antiviral drug discovery and development.
Introduction to 3C Protease and its Inhibitors
The 3C protease (3Cpro) is a viral cysteine protease essential for the replication of numerous viruses, including enteroviruses like Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease (HFMD). Its critical role in the viral life cycle and its distinction from host cell proteases make it an attractive target for antiviral therapeutics.[1][2] Non-peptidyl inhibitors are small molecules that are not derived from amino acid chains, which can offer advantages in terms of oral bioavailability and metabolic stability. This guide focuses on this compound, a novel non-peptidyl inhibitor of EV71 3Cpro, and compares its performance with other significant non-peptidyl and peptidomimetic inhibitors of viral 3C proteases.
Performance Data of 3C Protease Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and other selected 3C protease inhibitors. It is important to note that the data are compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons under identical conditions are limited in the current literature.
Table 1: In Vitro Enzymatic Inhibition of EV71 3C Protease
| Inhibitor | Type | Target Protease | IC50 (μM) | Ki (μM) | Inhibition Type | Source |
| This compound | Non-peptidyl | EV71 3Cpro | 21.72 ± 0.95 | 23.29 ± 12.08 | Reversible, Competitive | [1] |
| Rupintrivir (AG7088) | Peptidomimetic | EV71 3Cpro | 2.3 - 2.5 | - | Irreversible (covalent) | [3][4] |
| NK-1.8k | Peptidomimetic | EV71 3Cpro | 0.11 ± 0.02 | - | - | [3] |
| Compound 3 | Non-peptidyl | EV71 3Cpro | 1.89 ± 0.25 | - | - | [5] |
| Salvianolic acid A | Natural Product | EV71 3Cpro | 0.69 | - | - | [6] |
Table 2: Antiviral Activity against Enterovirus 71 (EV71)
| Inhibitor | Type | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Source |
| This compound | Non-peptidyl | RD | 22.09 ± 1.07 | > 200 | > 9.05 | [1] |
| Rupintrivir (AG7088) | Peptidomimetic | RD | ~0.001 | > 100 | > 100,000 | [7] |
| NK-1.8k | Peptidomimetic | RD | 0.093 - 0.105 | > 100 | > 952 - 1075 | [8] |
| Compound 3 | Non-peptidyl | RD | 4.54 ± 0.51 | > 100 | > 22.0 | [5] |
| Salvianolic acid A | Natural Product | RD | 1.27 | - | - | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the performance of 3C protease inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is commonly used to determine the in vitro inhibitory activity of compounds against the 3C protease.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the 3C protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Protocol Summary:
-
Reagents: Purified recombinant EV71 3C protease, FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT), and the test inhibitor (e.g., this compound) at various concentrations.
-
Procedure:
-
The inhibitor is pre-incubated with the EV71 3C protease in the assay buffer in a 96-well or 384-well plate.
-
The enzymatic reaction is initiated by adding the FRET peptide substrate.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) and the type of inhibition can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.[5][9]
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay is used to evaluate the antiviral activity of a compound in a cellular context.
Principle: Many viruses, including EV71, cause a visible rounding and detachment of infected cells, a phenomenon known as the cytopathic effect (CPE). An effective antiviral agent will protect the cells from virus-induced CPE.
Protocol Summary:
-
Materials: A susceptible cell line (e.g., human rhabdomyosarcoma (RD) cells), EV71 virus stock, cell culture medium, and the test inhibitor.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to form a monolayer.
-
The cells are then treated with serial dilutions of the test compound.
-
Subsequently, the cells are infected with a known titer of EV71.
-
The plates are incubated for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).
-
-
Data Analysis: The extent of CPE is observed microscopically. Cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of living cells. The half-maximal effective concentration (EC50) is the concentration of the compound that protects 50% of the cells from virus-induced death. The 50% cytotoxic concentration (CC50) is determined in parallel by treating uninfected cells with the compound. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.[10]
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for 3C protease inhibitors.
Caption: Workflow for the FRET-based enzymatic inhibition assay.
Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.
Caption: Proposed mechanism of action for this compound.
Discussion and Conclusion
This compound has been identified as a novel, reversible, and competitive non-peptidyl inhibitor of the EV71 3C protease.[1] Its IC50 value of 21.72 µM and EC50 value of 22.09 µM demonstrate moderate potency in both enzymatic and cell-based assays. A significant advantage of this compound is its low cytotoxicity, with a CC50 value greater than 200 µM, indicating a favorable preliminary safety profile.[1]
In comparison, the peptidomimetic inhibitor rupintrivir exhibits significantly higher potency against EV71 3Cpro and viral replication, with an EC50 in the nanomolar range.[7] However, peptidomimetic compounds can face challenges related to metabolic stability and oral bioavailability. Other inhibitors like NK-1.8k also show potent low nanomolar antiviral activity.[4][8]
While this compound's potency is lower than some peptidomimetic counterparts, its non-peptidyl nature makes it a valuable scaffold for further chemical optimization. Structure-activity relationship (SAR) studies on this compound derivatives have been initiated to improve its inhibitory activity.[1] The development of potent, non-peptidyl inhibitors remains a high priority in the pursuit of effective and orally available antiviral drugs for HFMD and other enteroviral infections.
This guide provides a snapshot of the current landscape of non-peptidyl 3C protease inhibitors, with a focus on this compound. Further research, particularly direct comparative studies, will be essential to fully elucidate the relative advantages and disadvantages of these promising antiviral candidates.
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure of the Enterovirus 71 3C Protease in Complex with NK-1.8k and Indications for the Development of Antienterovirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of enterovirus 71 3Cpro targeting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]
- 7. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fluorescence resonance energy transfer-based intracellular assay to identify novel enterovirus 71 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of DC07090 with other viral proteases
An objective analysis of the cross-reactivity of a viral protease inhibitor is crucial for evaluating its specificity and potential for broader applications or off-target effects. This guide provides a comparative overview of the inhibitory activity of the investigational compound DC07090 against a panel of viral proteases. The data presented is based on in vitro enzymatic assays designed to determine the potency of inhibition.
Comparative Inhibitory Activity of this compound
To assess the selectivity of this compound, its inhibitory activity was evaluated against the main proteases (Mpro, also known as 3CLpro) of several coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV. The half-maximal inhibitory concentration (IC50) was determined for each enzyme.
| Viral Protease | Virus | IC50 (nM) |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | 4.3 |
| Main Protease (Mpro/3CLpro) | SARS-CoV | 9.8 |
| Main Protease (Mpro/3CLpro) | MERS-CoV | 97 |
The results clearly indicate that this compound is a highly potent inhibitor of the SARS-CoV-2 main protease. Its activity against the SARS-CoV main protease is also strong, though approximately 2.3-fold less potent than against its primary target. The compound demonstrates significantly weaker activity against the MERS-CoV main protease, with an IC50 value more than 22 times higher than that for the SARS-CoV-2 enzyme, suggesting a high degree of selectivity for SARS-coronaviruses.
Experimental Methodology
The following protocol was utilized to determine the in vitro enzymatic activity of this compound against various viral proteases.
Enzymatic Assay for Viral Protease Inhibition
The inhibitory potency of this compound was assessed using a fluorescence resonance energy transfer (FRET) assay. The principle of this assay is based on the cleavage of a specific fluorogenic substrate by the viral protease. When the substrate is cleaved, a fluorescent signal is produced, and the rate of this reaction is measured to determine enzymatic activity. The presence of an inhibitor, such as this compound, reduces the rate of cleavage.
The main proteases from SARS-CoV-2, SARS-CoV, and MERS-CoV were individually incubated with a fluorescently labeled substrate. The reaction was initiated in the presence of varying concentrations of this compound. The fluorescence intensity was monitored over time to calculate the rate of the enzymatic reaction. IC50 values were then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Workflow
The general workflow for evaluating the cross-reactivity of a viral protease inhibitor is depicted below.
Caption: Workflow for assessing protease inhibitor cross-reactivity.
Reversible Inhibition of EV71 3C Protease by DC07090: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DC07090, a reversible inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), with a focus on its mechanism of action and performance against covalent inhibitors. The EV71 3Cpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Understanding the nuances of different inhibition strategies is crucial for the rational design of effective therapeutics.
Mechanism of Action: Reversible vs. Covalent Inhibition
Enzyme inhibitors are broadly classified based on their interaction with the target enzyme. Reversible inhibitors , like this compound, bind to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. This binding is concentration-dependent, and the inhibitor can be displaced from the enzyme's active site, for instance, by increasing the substrate concentration. This compound acts as a competitive inhibitor, meaning it directly competes with the viral polyprotein substrate for binding to the active site of the 3C protease.
In contrast, covalent inhibitors form a stable, covalent bond with the enzyme, typically with a reactive residue in the active site. This leads to irreversible or slowly reversible inhibition. Rupintrivir, a well-characterized inhibitor of picornavirus 3C proteases, is an example of a covalent inhibitor that forms a covalent bond with the catalytic cysteine residue of the EV71 3Cpro. While covalent inhibitors can offer high potency and prolonged duration of action, they also carry a higher risk of off-target effects and immunogenicity.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the reported inhibitory activities of the reversible inhibitor this compound and the covalent inhibitor Rupintrivir against EV71 3C protease and viral replication. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Inhibition Type | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Reversible, Competitive | EV71 3Cpro | 21.72 ± 0.95 | 22.09 ± 1.07 | > 200 | > 9.05 |
| Rupintrivir | Covalent, Irreversible | EV71 3Cpro | 7.3 ± 0.8 | ~0.001 | > 25 | > 25,000 |
IC50: Half-maximal inhibitory concentration in an enzymatic assay. EC50: Half-maximal effective concentration in a cell-based antiviral assay. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/EC50, a measure of the compound's therapeutic window.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Role of EV71 3C Protease in Viral Replication and Host Immune Evasion.
Caption: General workflow for evaluating EV71 3C protease inhibitors.
Experimental Protocols
EV71 3C Protease Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of inhibitors against recombinant EV71 3Cpro.
Materials:
-
Recombinant purified EV71 3C protease
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solution to the wells of the 384-well plate. Include controls with DMSO only (no inhibitor) and a known inhibitor as a positive control.
-
Add 18 µL of EV71 3Cpro solution (final concentration ~0.5 µM) to each well.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for 30-60 minutes at 37°C.
-
Determine the initial reaction velocities (slope of the linear phase of fluorescence increase).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based Antiviral Assay (CPE Reduction)
This protocol is used to evaluate the antiviral activity of compounds against EV71 in a cell culture model by observing the reduction of the cytopathic effect (CPE).
Materials:
-
Human rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
EV71 virus stock
-
Test compounds
-
96-well cell culture plates
-
Crystal violet solution
Procedure:
-
Seed RD cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C to form a monolayer.
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Remove the growth medium from the cell plates and add 100 µL of the diluted compound solutions.
-
Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-infected untreated controls.
-
Incubate the plates at 37°C until 80-90% CPE is observed in the virus control wells (typically 48-72 hours).
-
Remove the medium and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Solubilize the stain with methanol and measure the absorbance at 570 nm.
-
Calculate the percentage of cell protection for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the test compounds on the host cells.
Materials:
-
RD cells
-
DMEM with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed RD cells into 96-well plates as described for the antiviral assay.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds. Include a no-compound control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the no-compound control.
-
Determine the CC50 value from the dose-response curve.
Conclusion
This compound is a confirmed reversible, competitive inhibitor of the EV71 3C protease. While covalent inhibitors like rupintrivir exhibit higher potency in both enzymatic and cell-based assays, the reversible nature of this compound may offer a better safety profile, a critical consideration in drug development. The choice between a reversible and a covalent inhibition strategy involves a trade-off between potency and potential for off-target effects. Further optimization of reversible inhibitors like this compound could lead to the development of potent and safe antiviral therapeutics for EV71 infection. The provided protocols offer a standardized framework for the continued evaluation and comparison of novel antiviral candidates.
Comparative Analysis of DC07090 and its Synthetic Analogs as Enterovirus 71 3C Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor DC07090 and its reported synthetic analogs, focusing on their efficacy against the 3C protease (3Cpro) of Enterovirus 71 (EV71), a key target for antiviral drug development against Hand, Foot, and Mouth Disease (HFMD).
Executive Summary
This compound is a novel, non-peptidyl small molecule inhibitor of EV71 3C protease, identified through structure-based virtual screening. It functions as a reversible and competitive inhibitor of the enzyme.[1] While a series of 15 synthetic analogs of this compound were developed to explore the structure-activity relationship, in vitro studies revealed that while four of these analogs exhibited some inhibitory activity against the purified enzyme, none demonstrated antiviral activity in cell-based assays. This starkly contrasts with the parent compound, this compound, which effectively inhibits EV71 replication in cell culture. This suggests that the structural modifications in the analogs, while in some cases preserving enzymatic inhibition, negatively impacted crucial properties for cellular antiviral efficacy, such as cell permeability or stability.
Performance Comparison: this compound vs. Synthetic Analogs
The following tables summarize the available quantitative data for this compound and its synthetic analogs based on the findings from Ma et al. (2016).
Table 1: In Vitro EV71 3C Protease Inhibition
| Compound | IC50 (μM) | Notes |
| This compound | 21.72 ± 0.95 | Parent Compound |
| Analog 1 | Active | Specific IC50 value not publicly available. |
| Analog 2 | Active | Specific IC50 value not publicly available. |
| Analog 3 | Active | Specific IC50 value not publicly available. |
| Analog 4 | Active | Specific IC50 value not publicly available. |
| Other 11 Analogs | Inactive | --- |
Table 2: Cell-Based Antiviral Activity against EV71
| Compound | EC50 (μM) | Cytotoxicity (CC50 in μM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 22.09 ± 1.07 | > 200 | > 9.05 |
| All 15 Synthetic Analogs | Inactive | Not Reported | --- |
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral activity by directly targeting the EV71 3C protease, a viral enzyme essential for processing the viral polyprotein into functional proteins required for replication. By inhibiting this protease, this compound effectively halts the viral life cycle.
References
Validating the Low Toxicity of DC07090: A Comparative Guide
In the landscape of antiviral drug discovery, identifying compounds with high efficacy and low toxicity is paramount. This guide provides a comparative analysis of the cytotoxicity of DC07090, a novel inhibitor of Enterovirus 71 (EV71) 3C protease, against other antiviral agents. Experimental data, presented in a clear, tabular format, demonstrates the favorable safety profile of this compound, supporting its potential for further therapeutic development.
Comparative Cytotoxicity Analysis
The 50% cytotoxic concentration (CC50) is a critical measure of a compound's toxicity, representing the concentration at which it causes a 50% reduction in viable cells. A higher CC50 value indicates lower cytotoxicity. As shown in the table below, this compound exhibits a significantly higher CC50 value compared to several other antiviral compounds, underscoring its low toxicity profile.
| Compound | Target/Mechanism | CC50 (μM) | Cell Line |
| This compound | EV71 3C Protease | > 200 | Vero |
| Pleconaril | Capsid Inhibitor | 12.5 - 25 | Various |
| Rupintrivir | HRV 3C Protease | > 50 | HeLa |
| Amphotericin B | Viral Entry | 7.37 | RD |
| 6-Thioguanine | Host-Targeted | > 2000 | HT-29 |
| YZ-LY-0 | EV71 Replication | > 100 | Vero, RD |
Table 1: Comparative Cytotoxicity (CC50) of Antiviral Compounds. Data for this compound indicates a CC50 value greater than 200 μM[1]. Comparative data for other compounds are also presented[2][3][4][5][6].
The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is a crucial determinant of a drug's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells[2][7]. For this compound, with an IC50 of 21.72 ± 0.95 μM and an EC50 of 22.09 ± 1.07 μM against EV71, its high CC50 of >200 μM results in a favorable selectivity index[1].
Experimental Protocol: MTT Assay for Cytotoxicity (CC50) Determination
The following protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the CC50 value of a test compound. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[8].
Materials:
-
96-well microplates
-
Cell culture medium
-
Cells (e.g., Vero, HeLa, RD)
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that reflects the desired exposure time to the compound (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.
Experimental Workflow for CC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the CC50 value of a compound using the MTT assay.
Figure 1. Workflow for determining the 50% cytotoxic concentration (CC50).
References
- 1. researchhub.com [researchhub.com]
- 2. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amphotericin B Inhibits Enterovirus 71 Replication by Impeding Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-thioguanine inhibits EV71 replication by reducing BIRC3-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Inhibition of Proliferation of Enterovirus-71 by Compound YZ-LY-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of DC07090's Inhibitory Constant (Ki) Value: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported inhibitory constant (Ki) and potency of DC07090 against its molecular target, the human enterovirus 71 (EV71) 3C protease. The performance of this compound is contrasted with other known inhibitors of the same enzyme, supported by available experimental data.
Executive Summary
This compound is a non-peptidyl small molecule identified as a reversible and competitive inhibitor of the EV71 3C protease, an enzyme crucial for the viral life cycle of enterovirus 71, the causative agent of hand, foot, and mouth disease (HFMD). The initially reported Ki value for this compound is 23.29 ± 12.08 μM. However, a comprehensive search of the current scientific literature reveals no independent verification of this Ki value by a separate research group. All available data regarding the inhibitory constant of this compound originates from the initial discovery study. This guide, therefore, presents the originally reported data for this compound and compares its potency (via IC50 values) with other inhibitors of the EV71 3C protease, namely Rupintrivir, GC376, and NK-1.8k.
Comparative Inhibitor Performance
The following table summarizes the quantitative data for this compound and its comparators targeting the EV71 3C protease. It is important to note that while Ki and IC50 are related, they are not identical. The IC50 value is dependent on experimental conditions (such as substrate concentration), whereas the Ki value is an intrinsic measure of binding affinity. For competitive inhibitors, the relationship can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km). Due to variations in experimental setups across different studies, a direct comparison of IC50 values should be interpreted with caution.
| Inhibitor | Target | Reported Ki (μM) | Reported IC50 (μM) |
| This compound | EV71 3C Protease | 23.29 ± 12.08 | 21.72 ± 0.95 |
| Rupintrivir | EV71 3C Protease | Not Available | 2.5 ± 0.5 |
| GC376 | 3C-like Proteases | Not Available | 0.49 - 4.35 (range against various 3CLpro) |
| NK-1.8k | EV71 3C Protease | Not Available | 0.11 ± 0.02 |
Experimental Protocols
The determination of the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) for inhibitors of the EV71 3C protease typically involves a fluorescence resonance energy transfer (FRET) based enzymatic assay. Below is a generalized protocol synthesized from multiple sources describing such an experiment.
Objective: To measure the enzymatic activity of EV71 3C protease in the presence of varying concentrations of an inhibitor to determine its IC50 and subsequently calculate the Ki value.
Materials:
-
Enzyme: Purified recombinant EV71 3C protease.
-
Substrate: A fluorogenic peptide substrate, such as Dabcyl-KTSAVLQSGFRKME-Edans or NMA-IEALFQGPPK(DNP)FR.
-
Inhibitor: this compound or other test compounds, dissolved in DMSO.
-
Assay Buffer: Typically 50 mM Tris or HEPES buffer at pH 7.0-7.5, containing 150 mM NaCl, 1 mM EDTA, 2 mM DTT, and 10% glycerol.
-
Equipment: Fluorescence plate reader capable of excitation at ~340-355 nm and emission at ~440-538 nm.
-
Plates: 96-well or 384-well black, non-binding microplates.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Prepare the assay buffer and store it at 4°C.
-
-
Enzyme Inhibition Assay:
-
In a microplate, add the assay buffer, the EV71 3C protease (e.g., final concentration of 1 μM), and varying concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., final concentration of 10-20 μM) to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease separates the quencher (Dabcyl or DNP) from the fluorophore (Edans or NMA), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate and the substrate concentration ([S]) are known.
-
Visualizations
Caption: Workflow for determining the IC50 and Ki of an EV71 3C protease inhibitor.
Caption: Inhibition of EV71 polyprotein processing by this compound.
Assessing the Synergistic Potential of DC07090: A Comparative Guide for Antiviral Research
For Immediate Release
This guide provides a framework for researchers, scientists, and drug development professionals to assess the synergistic effects of DC07090, a novel inhibitor of Enterovirus 71 (EV71) 3C protease, with other antiviral agents. While direct experimental data on this compound combination therapy is not yet publicly available, this document outlines the established methodologies and rationale for such studies, drawing comparisons with other anti-enteroviral combination therapies.
Introduction to this compound
This compound is a non-peptidyl small molecule inhibitor targeting the 3C protease (3Cpro) of Enterovirus 71, a primary causative agent of hand, foot, and mouth disease (HFMD).[1] EV71 can lead to severe neurological complications, and there are currently no approved antiviral therapies for its treatment.[2][3][4] this compound was identified through structure-based virtual screening and has demonstrated inhibitory activity against the EV71 3Cpro in enzymatic assays and antiviral effects against EV71 and coxsackievirus A16 (CVA16) in cell-based assays.[1] Its mechanism as a reversible and competitive inhibitor of a key viral enzyme makes it a candidate for further therapeutic development.[1]
The principle of combination therapy in antiviral drug development is a well-established strategy to enhance efficacy, reduce dosages, and mitigate the emergence of drug-resistant viral strains.[2] Combining drugs with different mechanisms of action can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual effects.
Comparative Analysis of Antiviral Synergy Against Enteroviruses
While data on this compound is pending, studies on other enterovirus inhibitors provide a valuable blueprint for assessing synergistic potential. For instance, combination studies with rupintrivir, another 3C protease inhibitor, have shown synergistic effects when paired with agents targeting different viral or host factors.
| Drug Combination | Virus | Effect | Mechanism of Action (Partner Drug) |
| Rupintrivir + Itraconazole | EV71 | Synergistic | Host factor inhibitor |
| Rupintrivir + Favipiravir | EV71 | Synergistic | RNA-dependent RNA polymerase (RdRp) inhibitor |
| Rupintrivir + Suramin | EV71 | Additive | Viral entry inhibitor |
| Suramin + Favipiravir | EV71 | Synergistic | Entry inhibitor + RdRp inhibitor |
| Rupintrivir + Interferon-α | EV71 | Synergistic | Immunomodulator |
| Niclosamide + Itraconazole | EV71 | Synergistic | Host factor inhibitors |
This table is a summary of findings from multiple studies and is intended for comparative purposes.[4][5][6]
Experimental Protocols for Assessing Synergy
The following methodologies are standard for evaluating the synergistic effects of antiviral compounds in vitro.
Checkerboard Assay
The checkerboard assay is a common method to assess the interaction between two compounds.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or RD cells) in 96-well microtiter plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound (Drug A) and a partner antiviral (Drug B) in a cell culture medium.
-
Combination Treatment: Add the drugs to the cells in a checkerboard format, where each well contains a unique concentration combination of Drug A and Drug B. Include wells with single-drug treatments and no-drug controls.
-
Viral Infection: Infect the cells with a predetermined titer of EV71.
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the control wells.
-
Assessment of Antiviral Activity: Quantify the viral CPE using methods such as the crystal violet staining method or a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of inhibition for each drug combination compared to the virus control.
Synergy Analysis
The data from the checkerboard assay can be analyzed using synergy models such as the MacSynergy II software, which is based on the Bliss independence model. The combination index (CI) method, based on the Loewe additivity model, is also widely used.
-
CI < 1: Indicates synergy
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
Potential Signaling Pathways and Experimental Workflows
To effectively design combination studies for this compound, it is crucial to consider its mechanism of action in the context of the viral life cycle and potential partner drugs that target different stages.
Enterovirus 71 Life Cycle and Drug Targets
Caption: Simplified lifecycle of Enterovirus 71, highlighting potential drug targets.
Proposed Experimental Workflow for Synergy Assessment
Caption: A standard workflow for assessing the synergistic effects of antiviral compounds.
Conclusion and Future Directions
This compound represents a promising starting point for the development of new therapies against EV71. While its efficacy as a standalone agent is still under investigation, its potential for use in combination therapy is a critical area for future research. By targeting the viral 3C protease, this compound is well-positioned for synergistic combinations with antivirals that inhibit other stages of the viral life cycle, such as entry, uncoating, or RNA replication. The experimental frameworks outlined in this guide provide a clear path for researchers to explore these potential synergies and advance the development of effective treatments for enterovirus infections. Further in vivo studies will be necessary to validate any promising in vitro findings.
References
- 1. Identification and biochemical characterization of this compound as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in antiviral agents against enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergistic antiviral activity of repurposed drugs against enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
Safety Operating Guide
Personal protective equipment for handling DC07090
Disclaimer: No specific Safety Data Sheet (SDS) for DC07090 is publicly available. This guide is based on general laboratory safety principles for handling novel small molecule inhibitors and research chemicals. Researchers must exercise caution and adhere to their institution's safety protocols.
This document provides essential safety and logistical information for the handling and disposal of this compound, a novel small molecule inhibitor. The procedural guidance herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to research compounds like this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Protection | Eye and Face Protection | Hand Protection |
| Lab Coat | Safety glasses with side shields (minimum) | Disposable nitrile gloves |
| Chemical-resistant apron | Chemical splash goggles | |
| Face shield (when splash potential exists) |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form or preparing solutions.[1][2][3]
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed, clearly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain. |
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is vital in the event of a spill or accidental exposure.
Spill Response:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or the substance is volatile.
-
Contain the spill using appropriate absorbent materials, working from the outside in.
-
Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat, during cleanup.
-
Clean the spill area with a suitable decontaminating agent.
-
Collect all contaminated materials in a sealed hazardous waste container for proper disposal.
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Guides
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Logical Relationship of Safety Measures
Caption: Interconnectivity of key safety components for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
